AS2521780
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H41N7OS |
|---|---|
Molecular Weight |
547.8 g/mol |
IUPAC Name |
4-[[4-[(4-hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanyl-3-pyridinyl)methylamino]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C30H41N7OS/c1-39-28-21(3-2-8-32-28)16-34-29-35-17-24(14-31)27(37-29)36-18-30-11-20-9-22(12-30)26(23(10-20)13-30)33-15-19-4-6-25(38)7-5-19/h2-3,8,17,19-20,22-23,25-26,33,38H,4-7,9-13,15-16,18H2,1H3,(H2,34,35,36,37) |
InChI Key |
YMYFRDZTZVZUPF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)CNC2=NC=C(C(=N2)NCC34CC5CC(C3)C(C(C5)C4)NCC6CCC(CC6)O)C#N |
Origin of Product |
United States |
Foundational & Exploratory
AS2521780: A Deep Dive into its Mechanism of Action as a Selective PKCθ Inhibitor in T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2521780 is a potent and highly selective, orally bioavailable small molecule inhibitor of Protein Kinase C theta (PKCθ).[1][2][3][4] PKCθ is a crucial enzyme in the signaling pathways that govern T-cell activation, proliferation, and cytokine production. Its selective expression in T-lymphocytes makes it an attractive therapeutic target for T-cell-mediated autoimmune diseases and allograft rejection. This technical guide provides a comprehensive overview of the mechanism of action of this compound in T-cells, detailing its inhibitory activity, impact on cellular functions, and the underlying signaling pathways.
Core Mechanism of Action: Selective Inhibition of PKCθ
This compound exerts its immunomodulatory effects by directly inhibiting the enzymatic activity of PKCθ. This inhibition is highly potent and selective, as demonstrated by in vitro kinase assays.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency and selectivity of this compound have been quantified against PKCθ and a panel of other kinases. The data clearly indicates a strong preference for PKCθ.
| Target Enzyme | IC50 (nM) | Selectivity vs. Other PKC Isoforms | Selectivity vs. Other Protein Kinases | Reference |
| PKCθ (human, recombinant) | 0.48 | >30-fold vs. PKCε (IC50 = 18 nM) and >200-fold vs. other PKC isoforms (α, β1, γ, δ, η, ζ; IC50 > 100 nM) | >100-fold selective over a panel of 27 protein kinases. Only significant off-target inhibition was CDK2 (IC50 = 84 nM). | [1] |
Impact on T-Cell Function
By inhibiting PKCθ, this compound effectively suppresses key functions of T-cells that are critical for an immune response.
Inhibition of T-Cell Activation and Proliferation
This compound has been shown to potently inhibit T-cell activation and subsequent proliferation upon stimulation of the T-cell receptor (TCR) and the co-stimulatory receptor CD28.
| Cellular Assay | Cell Type | Stimulus | IC50 (nM) | Reference |
| IL-2 Gene Transcription | Jurkat T-cells (human) | anti-CD3/CD28 antibodies | 14 | |
| Cell Proliferation | Human Primary T-cells | anti-CD3/CD28 antibodies | 17 | |
| IL-2 Production | Rat Splenocytes | Concanavalin A | 8.9 | |
| IL-2 Production | Monkey Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin A | 10.5 |
Signaling Pathways Modulated by this compound
The activation of T-cells via the TCR and CD28 co-stimulation initiates a complex signaling cascade that is heavily reliant on PKCθ. This compound intervenes at a critical juncture in this pathway, preventing the downstream activation of key transcription factors necessary for T-cell effector functions.
T-Cell Receptor (TCR) Signaling Pathway and Point of Intervention for this compound
The following diagram illustrates the canonical TCR signaling pathway leading to the activation of NF-κB, a master regulator of immune responses. This compound directly inhibits PKCθ, thereby blocking this cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
PKCθ Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human PKCθ.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PKCθ enzyme is used. A synthetic peptide substrate is prepared in a kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.4).
-
Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP (e.g., 10 µM) to a mixture of the PKCθ enzyme, peptide substrate, and the test compound. The reaction is typically incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The phosphorylation of the substrate is quantified. This can be achieved using various methods, such as mobility shift assays or ELISA-based detection with a phospho-specific antibody.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Jurkat T-cell IL-2 Gene Transcription Assay
Objective: To measure the effect of this compound on CD3/CD28-induced IL-2 gene transcription in Jurkat T-cells.
Methodology:
-
Cell Culture: Jurkat T-cells, often stably transfected with a luciferase reporter gene under the control of the IL-2 promoter, are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Cell Plating: Cells are seeded into 96-well plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 1 hour).
-
T-cell Stimulation: T-cell activation is induced by adding anti-CD3 and anti-CD28 antibodies (e.g., plate-bound anti-CD3 at 1-10 µg/mL and soluble anti-CD28 at 1-5 µg/mL).
-
Incubation: The plates are incubated for a period sufficient for gene transcription and reporter protein expression (e.g., 6-24 hours) at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: A luciferase assay reagent is added to the wells, and the luminescence, which is proportional to IL-2 promoter activity, is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve.
Human Primary T-Cell Proliferation Assay (CFSE-based)
Objective: To assess the impact of this compound on the proliferation of primary human T-cells.
Methodology:
-
T-Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation. T-cells can be further purified from PBMCs using negative selection kits.
-
CFSE Staining: Isolated T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) at a concentration of 1-5 µM. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each generation.
-
Cell Culture and Treatment: CFSE-labeled T-cells are cultured in complete RPMI 1640 medium and treated with different concentrations of this compound.
-
Stimulation: T-cell proliferation is stimulated with anti-CD3/CD28-coated beads or plate-bound antibodies.
-
Incubation: Cells are incubated for 3-5 days to allow for several rounds of cell division.
-
Flow Cytometry: The fluorescence intensity of CFSE in the T-cells is analyzed by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of proliferated cells.
-
Data Analysis: The percentage of proliferating cells and the proliferation index are calculated for each drug concentration to determine the IC50 value.
Experimental Workflow for T-Cell Proliferation Assay
The following diagram outlines the key steps in the CFSE-based human primary T-cell proliferation assay.
Conclusion
This compound is a potent and highly selective inhibitor of PKCθ that effectively suppresses T-cell activation, proliferation, and cytokine production. Its mechanism of action is centered on the direct inhibition of PKCθ, a critical kinase in the TCR signaling pathway, thereby preventing the activation of downstream transcription factors such as NF-κB. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel immunomodulatory therapies targeting T-cell-mediated pathologies. The high selectivity of this compound for PKCθ underscores its potential as a valuable tool for dissecting the specific roles of this kinase in T-cell biology and as a promising candidate for therapeutic development.
References
AS2521780: A Potent and Selective PKCθ Inhibitor for T-Cell Mediated Pathologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C theta (PKCθ) is a crucial enzyme in the signaling cascade of T-lymphocytes, playing a pivotal role in their activation, proliferation, and cytokine production.[1][2] Its selective expression in hematopoietic cells, particularly T-cells, makes it an attractive therapeutic target for a range of T-cell mediated diseases, including autoimmune disorders and organ transplant rejection.[3][4] AS2521780 has emerged as a potent, selective, and orally bioavailable small-molecule inhibitor of PKCθ, demonstrating significant potential as a novel immunomodulatory agent.[5] This technical guide provides a comprehensive overview of this compound, summarizing its biochemical and cellular activity, detailing key experimental protocols, and visualizing its mechanism of action and experimental evaluation.
Mechanism of Action and Signaling Pathway
PKCθ is a member of the novel protein kinase C family and is activated downstream of the T-cell receptor (TCR) and CD28 co-stimulation. Upon T-cell activation, PKCθ translocates to the immunological synapse, where it activates downstream signaling pathways, leading to the activation of transcription factors such as Nuclear Factor-κB (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT). These transcription factors are essential for the expression of various genes involved in T-cell proliferation and the production of cytokines like Interleukin-2 (IL-2).
This compound exerts its immunosuppressive effects by directly inhibiting the enzymatic activity of PKCθ, thereby blocking the downstream signaling events that lead to T-cell activation.
Caption: PKCθ signaling pathway in T-cell activation and its inhibition by this compound.
Data Presentation
This compound demonstrates high potency and selectivity for PKCθ. The following tables summarize the quantitative data from various in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| PKCθ | 0.48 |
| PKCε | 18 |
| PKCα | 160 |
| PKCδ | 160 |
| PKCβ | >840 |
| PKCγ | >1000 |
| PKCζ | >1000 |
| PKCι | >1000 |
| CDK2 | 84 |
Data compiled from multiple sources.
Table 2: Cellular Activity of this compound
| Assay | Cell Line / Primary Cells | IC50 (nM) |
| CD3/CD28-induced IL-2 Gene Transcription | Jurkat T-cells | 14.0 |
| CD3/CD28-induced T-cell Proliferation | Human Primary T-cells | 17.0 |
| Concanavalin A-induced IL-2 Production | Rat Splenocytes | 8.9 |
| Concanavalin A-induced IL-2 Production | Monkey PBMCs | 10.5 |
Data compiled from multiple sources.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in the evaluation of this compound.
In Vitro PKCθ Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of PKCθ.
-
Principle: The assay measures the phosphorylation of a specific substrate by recombinant human PKCθ in the presence of various concentrations of the inhibitor. The amount of phosphorylation is typically quantified using a fluorescent or radioactive-based method.
-
General Protocol:
-
Recombinant human PKCθ is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
This compound is added at a range of concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: General workflow for an in vitro kinase inhibition assay.
CD3/CD28-Induced IL-2 Gene Transcription Assay in Jurkat T-cells
This cellular assay assesses the ability of this compound to inhibit T-cell activation by measuring the transcription of the IL-2 gene.
-
Principle: Jurkat T-cells, a human T-lymphocyte cell line, are stimulated with anti-CD3 and anti-CD28 antibodies to mimic T-cell activation. The expression of a reporter gene (e.g., luciferase) under the control of the IL-2 promoter is measured to quantify IL-2 gene transcription.
-
General Protocol:
-
Jurkat T-cells are transfected with a plasmid containing the IL-2 promoter driving a luciferase reporter gene.
-
The transfected cells are pre-incubated with various concentrations of this compound.
-
Cells are then stimulated with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
IC50 values are determined by analyzing the dose-response curve.
-
Rat Adjuvant-Induced Arthritis (AIA) Model
This in vivo model is used to evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
-
Principle: Arthritis is induced in rats by injecting an adjuvant, typically Complete Freund's Adjuvant (CFA), into a paw. This leads to a localized inflammatory response followed by a systemic, chronic arthritis that resembles human rheumatoid arthritis. The effect of the drug is assessed by measuring paw swelling and other clinical signs of arthritis.
-
General Protocol:
-
Male Lewis rats are typically used for this model.
-
A suspension of heat-killed Mycobacterium tuberculosis in mineral oil (CFA) is injected into the subplantar tissue of one hind paw.
-
This compound is administered orally at various doses, typically starting from the day of adjuvant injection.
-
Paw volume is measured at regular intervals using a plethysmometer to assess inflammation.
-
At the end of the study, histological analysis of the joints can be performed to evaluate cartilage and bone destruction.
-
Caption: Experimental workflow for the rat adjuvant-induced arthritis model.
Conclusion
This compound is a highly potent and selective inhibitor of PKCθ with demonstrated efficacy in both in vitro and in vivo models of T-cell mediated inflammation. Its ability to suppress T-cell activation, proliferation, and cytokine production highlights its potential as a therapeutic agent for autoimmune diseases and transplant rejection. The data presented in this guide provide a strong foundation for further research and development of this compound as a novel immunomodulatory drug. Further studies, including comprehensive kinase panel screening and detailed pharmacokinetic and pharmacodynamic analyses, will be crucial in fully elucidating its therapeutic potential and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
The Role of AS2521780 in T-Lymphocyte Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AS2521780 is a potent and highly selective small molecule inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in the T-lymphocyte activation cascade. T-cell-mediated immunity is central to the pathogenesis of various autoimmune diseases, making PKCθ an attractive therapeutic target. This document provides a comprehensive technical overview of the role of this compound in modulating T-lymphocyte function. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the underlying signaling pathways and experimental workflows. The data presented herein demonstrates that this compound effectively suppresses T-cell activation, proliferation, and cytokine production, highlighting its potential as an immunosuppressive agent for T-cell-mediated disorders.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound against PKC Isoforms
| Target | IC50 (nM) | Selectivity vs. PKCθ |
| PKCθ | 0.48 | - |
| PKCε | 18 | >30-fold |
| PKCα | 160 | >300-fold |
| PKCδ | 160 | >300-fold |
Data compiled from multiple sources.[1][2]
Table 2: Cellular Activity of this compound in T-Lymphocyte Models
| Assay | Cell Line/Type | Parameter Measured | IC50 (nM) |
| IL-2 Gene Transcription | Jurkat T cells | CD3/CD28-induced IL-2 production | 14 |
| T-Cell Proliferation | Human Primary T cells | CD3/CD28-induced proliferation | 17 |
Data compiled from multiple sources.[1]
Signaling Pathways
T-lymphocyte activation is initiated by the engagement of the T-cell receptor (TCR) and co-stimulatory molecules such as CD28. This triggers a complex intracellular signaling cascade, in which PKCθ plays a pivotal role. The following diagram illustrates the PKCθ signaling pathway and the mechanism of inhibition by this compound.
Caption: PKCθ signaling cascade in T-cell activation and its inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize the activity of this compound.
PKCθ Enzyme Activity Assay (In Vitro Kinase Assay)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant human PKCθ.
Materials:
-
Recombinant human PKCθ enzyme
-
PKC substrate peptide (e.g., CREBtide)
-
This compound
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper (P81)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, PKC substrate peptide, and the desired concentration of this compound or vehicle (DMSO).
-
Initiate the kinase reaction by adding recombinant PKCθ enzyme.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
Start the phosphorylation reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate at 30°C for 15-30 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of this compound to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
IL-2 Gene Transcription Assay in Jurkat T cells (Luciferase Reporter Assay)
This cell-based assay measures the effect of this compound on the activation of the IL-2 promoter in a T-cell line.
Materials:
-
Jurkat T cells stably transfected with an IL-2 promoter-luciferase reporter construct
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Culture the Jurkat-IL-2-luciferase reporter cells in complete RPMI-1640 medium.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁵ cells per well.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Stimulate the cells by adding a combination of anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 0.5 µg/mL) antibodies.
-
Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of IL-2 promoter activity and determine the IC50 value.
Human Primary T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay assesses the impact of this compound on the proliferation of primary human T-lymphocytes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with FBS and antibiotics
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
[³H]-Thymidine
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
Isolate PBMCs from human whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Plate the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells per well in complete RPMI-1640 medium.
-
Add various concentrations of this compound or vehicle (DMSO) to the wells.
-
Stimulate the T cells by adding anti-CD3 and anti-CD28 antibodies.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Pulse the cells with [³H]-thymidine (e.g., 1 µCi/well) for the final 18-24 hours of incubation.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Determine the IC50 value for the inhibition of T-cell proliferation.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a PKCθ inhibitor like this compound.
Caption: A representative workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a potent and selective inhibitor of PKCθ that demonstrates significant immunosuppressive activity by targeting key events in T-lymphocyte activation. Its ability to inhibit IL-2 gene transcription and the proliferation of primary human T cells at nanomolar concentrations underscores its potential as a therapeutic agent for the treatment of T-cell-mediated autoimmune diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this compound and other PKCθ inhibitors. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
AS2521780: A Technical Guide to its Impact on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS2521780 is a potent and highly selective small molecule inhibitor of Protein Kinase C theta (PKCθ), a key signaling enzyme in T-lymphocyte activation. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action and its inhibitory effects on cytokine production. Detailed experimental protocols for assessing its activity and visualizations of the relevant signaling pathways are included to support further research and development efforts in immunology and drug discovery.
Introduction
T-cell-mediated immune responses are central to the pathogenesis of numerous autoimmune diseases and transplant rejection. A critical step in T-cell activation is the signaling cascade initiated by the T-cell receptor (TCR) and co-stimulatory molecules like CD28. Protein Kinase C theta (PKCθ) is a member of the novel PKC family and plays a non-redundant role in transducing these activation signals, leading to the production of key cytokines such as Interleukin-2 (IL-2). IL-2 is a crucial cytokine that promotes T-cell proliferation and differentiation. Consequently, selective inhibition of PKCθ presents a promising therapeutic strategy for modulating T-cell activity and treating T-cell-mediated inflammatory conditions. This compound has emerged as a valuable research tool and potential therapeutic lead due to its high potency and selectivity for PKCθ.
Mechanism of Action of this compound
This compound exerts its immunosuppressive effects by directly inhibiting the enzymatic activity of PKCθ. Upon T-cell activation, PKCθ is recruited to the immunological synapse, where it participates in the activation of downstream transcription factors essential for cytokine gene expression.
The PKCθ Signaling Pathway in T-Cell Activation
The engagement of the T-cell receptor (TCR) and the CD28 co-receptor initiates a signaling cascade that leads to the activation of PKCθ. Once activated, PKCθ phosphorylates downstream targets, culminating in the activation of key transcription factors:
-
Nuclear Factor-kappa B (NF-κB): A critical regulator of inflammatory and immune responses.
-
Activator Protein-1 (AP-1): A transcription factor involved in cell proliferation and differentiation.
-
Nuclear Factor of Activated T-cells (NFAT): A key transcription factor for IL-2 and other cytokine genes.
These transcription factors then translocate to the nucleus and bind to the promoter regions of cytokine genes, most notably the IL-2 gene, initiating their transcription and subsequent protein synthesis.
Caption: PKCθ Signaling Pathway in T-Cell Activation.
Quantitative Data on this compound Activity
This compound has been characterized as a potent and selective inhibitor of PKCθ. The following table summarizes the key quantitative data available from published studies.
| Parameter | Value | Cell/System | Reference |
| PKCθ Inhibition (IC50) | 0.48 nM | Recombinant Human PKCθ | [1] |
| IL-2 Gene Transcription | Inhibition | CD3/CD28-stimulated Jurkat T cells | [1] |
| T-Cell Proliferation | Inhibition | Human Primary T-cells | [1] |
| Cytokine Production | Inhibition | Concanavalin A-stimulated rat splenocytes and monkey peripheral blood mononuclear cells | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory effect of this compound on cytokine production in two common in vitro models.
Inhibition of IL-2 Production in Jurkat T-cells
This protocol describes how to measure the effect of this compound on IL-2 production in Jurkat T-cells stimulated with anti-CD3 and anti-CD28 antibodies.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
This compound (dissolved in DMSO)
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
96-well flat-bottom cell culture plates
-
Human IL-2 ELISA kit
-
DMSO (vehicle control)
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Plating: Seed Jurkat T-cells at a density of 1 x 105 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an unstimulated control.
-
Stimulation: Add 50 µL of soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all wells except the unstimulated control. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
IL-2 Measurement: Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of IL-2 production for each concentration of this compound compared to the vehicle-treated stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Jurkat T-cell IL-2 Inhibition Assay Workflow.
Inhibition of Cytokine Production in Concanavalin A-Stimulated Splenocytes
This protocol outlines a method to assess the effect of this compound on a broader range of cytokines produced by primary splenocytes stimulated with the mitogen Concanavalin A (Con A).
Materials:
-
Spleen from a research animal model (e.g., rat or mouse)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol
-
This compound (dissolved in DMSO)
-
Concanavalin A (Con A)
-
96-well round-bottom cell culture plates
-
Red blood cell lysis buffer
-
Multi-cytokine analysis kit (e.g., Luminex-based assay or multiplex ELISA)
-
DMSO (vehicle control)
Procedure:
-
Splenocyte Isolation: Aseptically remove the spleen and prepare a single-cell suspension by mechanical disruption. Treat the cell suspension with red blood cell lysis buffer to remove erythrocytes. Wash the splenocytes twice with complete RPMI-1640 medium.
-
Cell Plating: Resuspend the splenocytes in complete medium and plate them at a density of 2 x 105 cells/well in a 96-well round-bottom plate.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and an unstimulated control.
-
Stimulation: Add Concanavalin A to the appropriate wells at a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Analyze the concentration of multiple cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-4, IL-6, IL-10) in the supernatants using a multiplex cytokine assay according to the manufacturer's instructions.
-
Data Analysis: Determine the percent inhibition of each cytokine for each concentration of this compound compared to the vehicle-treated stimulated control and calculate the respective IC50 values.
Conclusion
This compound is a valuable pharmacological tool for studying the role of PKCθ in T-cell biology. Its high potency and selectivity make it a suitable candidate for investigating the therapeutic potential of PKCθ inhibition in T-cell-mediated diseases. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the immunomodulatory effects of this compound and similar molecules. Further studies are warranted to fully elucidate its inhibitory profile across a comprehensive panel of cytokines and to evaluate its efficacy in in vivo models of autoimmune disease and transplantation.
References
AS2521780: A Potent and Selective PKCθ Inhibitor for Autoimmune Disease Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AS2521780, a highly potent and selective small molecule inhibitor of Protein Kinase C theta (PKCθ). T cell-mediated immunity is a critical factor in the development of autoimmune diseases.[1][2] this compound's targeted inhibition of PKCθ, a key enzyme in T cell activation signaling, positions it as a valuable tool for studying autoimmune disease models and as a potential therapeutic candidate. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Mechanism of Action: Selective Inhibition of PKCθ
This compound is a potent and selective inhibitor of PKCθ, a member of the protein kinase C family of serine/threonine kinases.[1][2] PKCθ plays a crucial role in T cell receptor (TCR) signaling, which is essential for T cell activation, proliferation, and cytokine production.[1] By selectively targeting PKCθ, this compound effectively suppresses T cell-mediated immune responses, which are central to the pathophysiology of many autoimmune disorders. The compound demonstrates high selectivity for PKCθ over other PKC isoforms and a panel of other protein kinases, minimizing off-target effects.
Signaling Pathway of T-Cell Activation and PKCθ Inhibition
The following diagram illustrates the simplified signaling cascade upon T-cell receptor (TCR) and CD28 co-stimulation, leading to T-cell activation, and the point of intervention by this compound.
References
Preliminary Preclinical Studies on AS2521780: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS2521780 is a potent and highly selective, orally bioavailable inhibitor of Protein Kinase C theta (PKCθ).[1] Preclinical investigations have demonstrated its potential as an immunomodulatory agent for T cell-mediated autoimmune diseases. This document provides a comprehensive summary of the initial in vitro and in vivo studies, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in these foundational assessments.
Core Mechanism of Action
This compound selectively targets Protein Kinase C theta (PKCθ), a serine/threonine kinase that plays a pivotal role in T cell activation signaling pathways.[2][3] Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCθ is activated and subsequently initiates a signaling cascade that leads to the transcription of key pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[3][4] By inhibiting PKCθ, this compound effectively blocks this signaling pathway, leading to the suppression of T cell activation and proliferation.
In Vitro Efficacy and Selectivity
This compound demonstrates high potency and selectivity for PKCθ over other PKC isoforms and a panel of other protein kinases.
| Target | IC50 (nM) | Selectivity vs. PKCθ |
| PKCθ | 0.48 | - |
| PKCα | >100 | >208x |
| PKCβ1 | >100 | >208x |
| PKCγ | >100 | >208x |
| PKCδ | >100 | >208x |
| PKCε | 18 | ~37.5x |
| PKCη | >100 | >208x |
| PKCζ | >100 | >208x |
| CDK2 | 84 | ~175x |
| Data compiled from multiple sources. |
In cell-based assays, this compound effectively suppressed key functions of T cell activation.
| Assay | Cell Line | IC50 (nM) |
| CD3/CD28-induced IL-2 Gene Transcription | Jurkat T cells | 14 |
| Human Primary T Cell Proliferation | Human Primary T cells | 17 |
| Data sourced from Probechem Biochemicals. |
In Vivo Efficacy
The therapeutic potential of this compound was evaluated in a rat model of adjuvant-induced arthritis (AIA), a well-established model for rheumatoid arthritis. Oral administration of this compound resulted in a dose-dependent reduction in paw swelling. Further in vivo studies in rat and non-human primate transplant models have shown that this compound can prolong allograft survival, both as a monotherapy and in combination with other immunosuppressants like tacrolimus (FK506) and mycophenolate mofetil (MMF).
Signaling Pathway
The signaling cascade initiated by T-cell receptor (TCR) and CD28 co-stimulation, leading to T-cell activation, is a critical pathway in the adaptive immune response. This compound acts as a key inhibitor in this pathway.
References
The Impact of AS2521780 on the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AS2521780 is a potent and highly selective small molecule inhibitor of Protein Kinase C-theta (PKCθ), a critical enzyme in the T-cell receptor (TCR) signaling cascade that leads to the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor. By targeting PKCθ, this compound effectively modulates downstream NF-κB signaling, leading to the suppression of T-cell activation and proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound on the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows.
Introduction to the NF-κB Signaling Pathway in T-Cells
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. In T-lymphocytes, the activation of NF-κB is a central event following the engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28. The canonical NF-κB signaling pathway, which is the primary target of the PKCθ-mediated cascade, is initiated by the activation of the IκB kinase (IKK) complex. This complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), phosphorylates the inhibitory protein IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB heterodimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes, including Interleukin-2 (IL-2).
This compound: A Potent and Selective PKCθ Inhibitor
This compound has been identified as a highly potent and selective inhibitor of PKCθ. Its primary mechanism of action is the direct inhibition of the kinase activity of PKCθ, thereby preventing the phosphorylation of its downstream substrates.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data demonstrating the potency and selectivity of this compound.
| Parameter | Value | Cell/System | Reference |
| PKCθ Inhibition (IC50) | 0.48 nM | Recombinant human PKCθ enzyme | [1][2] |
| PKCε Inhibition (IC50) | 18 nM | Recombinant human PKCε enzyme | [2] |
| Other PKC Isoform Inhibition (IC50) | >100 nM | Recombinant human PKCα, β1, γ, δ, η, ζ | [2] |
| CDK2 Inhibition (IC50) | Data not specified, but noted as the only other significantly inhibited kinase in a panel | Kinase panel assay | [2] |
| IL-2 Gene Transcription Inhibition (IC50) | 14.0 nM | CD3/CD28-induced Jurkat T cells | |
| Human Primary T-Cell Proliferation Inhibition (IC50) | 17.0 nM | CD3/CD28-induced human peripheral T cells | |
| Rat Splenocyte IL-2 Production Inhibition (IC50) | 8.9 nM | Concanavalin A-induced rat splenocytes | |
| NHP PBMC IL-2 Production Inhibition (IC50) | 10.5 nM | Concanavalin A-induced NHP PBMCs |
Mechanism of Action: this compound's Impact on the NF-κB Signaling Cascade
This compound's inhibitory effect on the NF-κB pathway is a direct consequence of its potent inhibition of PKCθ. The following diagram illustrates the signaling cascade and the point of intervention by this compound.
As depicted, the binding of antigens to the TCR and co-stimulation via CD28 leads to the activation of PKCθ. Activated PKCθ then phosphorylates and activates the IKK complex, specifically the IKKβ subunit. This initiates the downstream cascade of IκBα phosphorylation, ubiquitination, and degradation, ultimately leading to NF-κB nuclear translocation and target gene expression. This compound, by inhibiting PKCθ, prevents the initial activation of the IKK complex, thereby halting the entire downstream signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on the NF-κB pathway.
Recombinant PKCθ Enzymatic Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of PKCθ.
Materials:
-
Recombinant human PKCθ enzyme
-
This compound
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
96-well plates
-
Scintillation counter or luminometer (depending on the detection method)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the PKC substrate, and the diluted this compound or DMSO (vehicle control).
-
Add the recombinant PKCθ enzyme to each well to initiate the reaction.
-
Add ATP to start the phosphorylation reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or phosphoric acid for radioactive assays).
-
Detect the amount of phosphorylated substrate. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
IL-2 Promoter Reporter Assay in Jurkat T-Cells
Objective: To measure the effect of this compound on NF-κB-mediated gene transcription in a cellular context.
Materials:
-
Jurkat T-cells stably transfected with an IL-2 promoter-luciferase reporter construct
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell activators: anti-CD3 and anti-CD28 antibodies
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the Jurkat-IL2-luciferase reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.
-
Incubate the cells for 6-24 hours at 37°C in a CO₂ incubator.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTS or CellTiter-Glo assay) to account for any cytotoxic effects of the compound.
-
Calculate the percent inhibition of IL-2 promoter activity and determine the IC50 value.
NF-κB (p65) Nuclear Translocation Assay
Objective: To visualize and quantify the inhibition of NF-κB nuclear translocation by this compound.
Materials:
-
Adherent cells responsive to NF-κB activation (e.g., HeLa cells stimulated with TNF-α, or Jurkat T-cells adhered to coated plates and stimulated with anti-CD3/CD28)
-
This compound
-
Stimulating agent (e.g., TNF-α, or anti-CD3/CD28 antibodies)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Secondary antibody: fluorescently labeled anti-rabbit/mouse IgG
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed cells in a multi-well imaging plate and allow them to adhere.
-
Pre-treat the cells with this compound or DMSO for 1 hour.
-
Stimulate the cells with the appropriate agonist for a time known to induce maximal NF-κB translocation (e.g., 30-60 minutes).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with the primary anti-p65 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal. A decrease in this ratio in this compound-treated cells compared to stimulated controls indicates inhibition of nuclear translocation.
Conclusion
This compound is a potent and selective inhibitor of PKCθ that effectively disrupts the NF-κB signaling pathway in T-cells. Its mechanism of action, centered on the inhibition of the initial IKK complex activation, leads to the suppression of downstream events, including IL-2 gene transcription and T-cell proliferation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the PKCθ-NF-κB axis for the treatment of T-cell-mediated inflammatory and autoimmune diseases. While direct evidence of this compound's effect on IKKβ and IκBα phosphorylation is not yet published, the strong inhibition of the upstream kinase PKCθ and the profound impact on downstream NF-κB-dependent readouts provide compelling evidence for its mechanism of action.
References
Methodological & Application
Application Notes and Protocols for AS2521780, a Potent and Selective PKCθ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2521780 is a potent and highly selective small molecule inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in the T-cell activation signaling pathway.[1][2] T-cell mediated immunity is central to the pathogenesis of various autoimmune diseases, making PKCθ an attractive therapeutic target.[3][4] this compound has demonstrated efficacy in suppressing T-cell activation and proliferation, highlighting its potential as an immunosuppressant for T-cell-mediated autoimmune diseases.[1] These application notes provide detailed in vitro assay protocols to evaluate the activity of this compound and similar compounds.
Mechanism of Action
This compound selectively inhibits the kinase activity of PKCθ. In T-cells, the engagement of the T-cell receptor (TCR) and the co-stimulatory receptor CD28 initiates a signaling cascade that leads to the activation of PKCθ. Activated PKCθ, in turn, plays a crucial role in the activation of the transcription factor NF-κB, which is essential for the transcription of interleukin-2 (IL-2) and other genes that promote T-cell proliferation and effector functions. By inhibiting PKCθ, this compound effectively blocks this signaling pathway, leading to the suppression of T-cell activation and immune responses.
Signaling Pathway
References
Application Notes: AS2521780 for T-Cell Signaling Research in Jurkat Cells
Introduction
AS2521780 is a potent and highly selective small-molecule inhibitor of Protein Kinase C-theta (PKCθ), a crucial enzyme in the signaling pathways that govern T-cell activation.[1][2][3] PKCθ is a member of the novel PKC family and is predominantly expressed in hematopoietic cells, particularly T lymphocytes.[1] Its central role in transducing signals from the T-cell receptor (TCR) and the co-stimulatory receptor CD28 makes it an attractive target for developing immunosuppressive agents for T-cell-mediated autoimmune diseases.[1]
The Jurkat cell line, a human T-lymphoblastoid cell line derived from an acute T-cell leukemia, is a widely used in vitro model for studying T-cell activation. These cells express the necessary components of the TCR signaling cascade, making them an excellent system for evaluating the efficacy and mechanism of action of immunomodulatory compounds like this compound. These application notes provide detailed protocols for using this compound in Jurkat T-cell experiments to study the inhibition of T-cell activation signals.
Mechanism of Action: Inhibition of the TCR/CD28 Signaling Pathway
T-cell activation is initiated by the simultaneous engagement of the TCR/CD3 complex with an antigen-MHC complex on an antigen-presenting cell (APC) and co-stimulation through receptors like CD28. This dual signaling cascade activates multiple downstream enzymes, including PKCθ. Activated PKCθ plays a pivotal role in the activation of key transcription factors, notably Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB). These transcription factors then move to the nucleus to drive the expression of genes essential for T-cell activation, proliferation, and effector function, including the cytokine Interleukin-2 (IL-2).
This compound selectively binds to and inhibits the kinase activity of PKCθ, effectively blocking this signaling cascade. By preventing the activation of NFAT and NF-κB, this compound suppresses the transcription of IL-2 and inhibits overall T-cell activation and proliferation.
Quantitative Data Summary
This compound demonstrates high potency and selectivity for PKCθ over other PKC isoforms. Its efficacy has been quantified in both enzymatic and cell-based assays.
Table 1: Enzymatic Activity and Selectivity of this compound
| PKC Isoform | IC₅₀ (nM) | Selectivity vs. PKCθ |
|---|---|---|
| PKCθ | 0.48 | - |
| PKCα | 210 | >400-fold |
| PKCβI | 15 | >30-fold |
| PKCγ | 110 | >200-fold |
| PKCδ | 16 | >30-fold |
| PKCε | 16 | >30-fold |
| PKCζ | >1000 | >2000-fold |
| PKCη | 21 | >40-fold |
Data sourced from Fukahori et al., 2014.
Table 2: Cellular Activity of this compound in T-Cell Assays
| Assay Description | Cell Type | Measured Endpoint | IC₅₀ (nM) |
|---|---|---|---|
| CD3/CD28-Induced IL-2 Transcription | Jurkat T-Cells | Luciferase Activity | 14.0 |
| CD3/CD28-Induced Cell Proliferation | Human Primary T-Cells | Cell Viability | 17.0 |
| Con A-Induced IL-2 Production | Rat Splenocytes | IL-2 Concentration | 8.9 |
| Con A-Induced IL-2 Production | Monkey PBMCs | IL-2 Concentration | 10.5 |
Data sourced from a 2017 research investigation on this compound.
Experimental Protocols
Jurkat Cell Culture and Maintenance
A foundational requirement for all experiments is the proper maintenance of Jurkat cells to ensure their health and responsiveness.
-
Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).
-
Growth Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Density: Keep the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL for optimal growth.
-
Subculturing: Split the culture every 2-3 days to maintain the recommended cell density. Centrifuge cells at 1,200 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium.
-
Viability Check: Before each experiment, assess cell viability using Trypan Blue exclusion or a similar method. Viability should be greater than 95%.
Protocol: IL-2 Transcription Reporter Assay in Jurkat Cells
This assay quantitatively measures the suppression of TCR/CD28-induced IL-2 gene transcription by this compound. It utilizes Jurkat cells stably transfected with a luciferase reporter gene under the control of an IL-2 promoter or an NFAT response element.
-
Materials:
-
IL-2 or NFAT Luciferase Reporter Jurkat Cells
-
This compound (stock solution in DMSO)
-
Anti-CD3 Antibody (plate-bound)
-
Anti-CD28 Antibody (soluble)
-
White, flat-bottom 96-well cell culture plates
-
Luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System)
-
Luminometer
-
-
Methodology:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-2 µg/mL in PBS) and incubate overnight at 4°C. Before use, wash the plate twice with sterile PBS to remove unbound antibody.
-
Cell Seeding: Harvest log-phase reporter Jurkat cells, count them, and resuspend in fresh growth medium. Seed the cells at a density of 2 x 10⁵ cells/well into the anti-CD3 coated plate.
-
Compound Addition: Prepare serial dilutions of this compound in growth medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) group. The final DMSO concentration should typically be ≤0.1%.
-
Stimulation: Add soluble anti-CD28 antibody (e.g., 2-4 µg/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 8 hours at 37°C with 5% CO₂.
-
Luminescence Measurement: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase signal to the vehicle-treated, stimulated control. Plot the normalized values against the log of the this compound concentration and use a non-linear regression model (sigmoid-Emax) to calculate the IC₅₀ value.
-
Protocol: Cell Viability / Cytotoxicity Assay
It is essential to determine if the observed inhibition of T-cell activation is due to specific pathway modulation or general cytotoxicity.
-
Materials:
-
Jurkat cells
-
This compound
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)
-
Plate reader (Luminometer or Spectrophotometer)
-
-
Methodology:
-
Cell Seeding: Seed Jurkat cells (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound, including a vehicle control.
-
Incubation: Incubate for a period relevant to the main experiment (e.g., 24-48 hours) at 37°C with 5% CO₂.
-
Reagent Addition: Add the chosen viability reagent to each well following the manufacturer's protocol.
-
Measurement: Read the plate using the appropriate instrument.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the CC₅₀ (50% cytotoxic concentration) if significant cell death is observed.
-
Protocol: Apoptosis Assay
To further investigate cytotoxicity, apoptosis can be measured via flow cytometry using Annexin V and Propidium Iodide (PI) staining.
-
Materials:
-
Jurkat cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Methodology:
-
Treatment: Treat Jurkat cells with various concentrations of this compound for a desired time point (e.g., 24 hours). Include positive (e.g., etoposide) and negative (vehicle) controls.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's instructions.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be distinguished and quantified.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of PKCθ in T-cell signaling. The Jurkat T-cell line provides a robust and convenient model system for these investigations. The protocols outlined in these application notes offer a framework for characterizing the inhibitory effects of this compound on T-cell activation, ensuring that observations are specific to the intended target and not a result of off-target cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Novel PKCθ Selective Inhibitor this compound on Acute Rejection in Rats and Monkeys - ATC Abstracts [atcmeetingabstracts.com]
Application Notes and Protocols: Administration of AS2521780 in a Rat Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. The collagen-induced arthritis (CIA) model in rats is a widely utilized preclinical model that shares key pathological features with human RA, making it an essential tool for the evaluation of novel therapeutic agents.[1][2][3] AS2521780 is a potent and selective inhibitor of Protein Kinase C theta (PKCθ), a critical enzyme in T-cell signaling and activation.[4][5] T-cell mediated immunity is central to the pathogenesis of autoimmune diseases like RA. Inhibition of PKCθ by this compound has been shown to suppress T-cell activation and reduce inflammation in rodent models of arthritis, highlighting its potential as a therapeutic agent for RA.
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of this compound in a rat model of collagen-induced arthritis.
Mechanism of Action: PKCθ Inhibition
This compound exerts its immunomodulatory effects by selectively inhibiting PKCθ. In T-cells, engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28 activates a signaling cascade that leads to the activation of PKCθ. Activated PKCθ, in turn, phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors are crucial for the production of pro-inflammatory cytokines like Interleukin-2 (IL-2), which are vital for T-cell proliferation and differentiation. By inhibiting PKCθ, this compound effectively blocks this signaling pathway, leading to reduced T-cell activation and cytokine production.
Efficacy Data in Rat Adjuvant-Induced Arthritis
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Swelling Reduction (%) | Statistical Significance |
| Vehicle Control | - | Oral | - | - |
| This compound | 1 | Oral | Significant | p < 0.05 |
| This compound | 3 | Oral | Significant | p < 0.01 |
| This compound | 10 | Oral | Significant | p < 0.01 |
Note: This data is based on studies in an adjuvant-induced arthritis model, which is also a T-cell-dependent model of polyarthritis and is considered relevant for predicting efficacy in rheumatoid arthritis.
Experimental Protocol: this compound in Rat CIA Model
This protocol outlines the key steps for inducing collagen-induced arthritis in rats and the subsequent administration of this compound for therapeutic evaluation.
Materials
-
Animals: Male Lewis or Wistar rats (specific pathogen-free), 6-8 weeks old.
-
Collagen: Bovine or chicken type II collagen.
-
Adjuvants: Incomplete Freund's Adjuvant (IFA) and Complete Freund's Adjuvant (CFA).
-
This compound: To be dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Vehicle Control: 0.5% methylcellulose.
-
Positive Control (optional): Methotrexate (MTX).
Experimental Workflow
Detailed Procedure
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify type II collagen with an equal volume of Complete Freund's Adjuvant (CFA). Inject 0.1 mL of the emulsion intradermally at the base of the tail of each rat.
-
Booster Immunization (Day 7): Prepare a fresh emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a booster injection of 0.1 mL of this emulsion at a different site near the base of the tail.
-
-
Monitoring of Arthritis Development:
-
Begin daily monitoring for the onset of clinical signs of arthritis around day 10 post-primary immunization.
-
Arthritis Score: Score each paw based on the severity of erythema and swelling on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling and erythema of more than one digit, 3 = severe swelling and erythema of the entire paw, 4 = very severe swelling, erythema, and ankylosis). The maximum score per rat is 16.
-
Paw Volume: Measure the volume of each hind paw using a plethysmometer.
-
Body Weight: Record the body weight of each animal daily or every other day.
-
-
Treatment Administration:
-
Dosing Regimen: A therapeutic dosing regimen is recommended, initiating treatment after the onset of clinical arthritis (e.g., when the mean arthritis score reaches a predetermined value, such as 2-3).
-
Drug Preparation: Prepare fresh solutions of this compound in the vehicle daily.
-
Administration: Administer this compound orally (e.g., via gavage) once or twice daily at the desired doses (e.g., 1, 3, 10 mg/kg). The vehicle control and any positive control (e.g., MTX) should be administered in the same manner.
-
-
Endpoint Analysis:
-
Study Termination: The study can be terminated at a predetermined endpoint (e.g., day 21 or 28 post-primary immunization).
-
Histopathology: At termination, collect ankle and knee joints for histopathological analysis. Tissues should be fixed, decalcified, sectioned, and stained (e.g., with Hematoxylin and Eosin, Safranin O) to assess synovial inflammation, cartilage damage, and bone erosion.
-
Cytokine and Biomarker Analysis: Collect blood samples for the analysis of serum cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies using ELISA or multiplex assays.
-
Conclusion
This compound represents a promising therapeutic candidate for the treatment of rheumatoid arthritis due to its specific inhibition of PKCθ, a key player in T-cell mediated inflammation. The protocols and information provided herein offer a framework for the preclinical evaluation of this compound in the rat collagen-induced arthritis model. Careful adherence to these guidelines will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this compound.
References
- 1. inotiv.com [inotiv.com]
- 2. Collagen induced Arthritis Rodent Model - Creative Biolabs [creative-biolabs.com]
- 3. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining AS2521780 Efficacy in Cell-Based Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of AS2521780, a potent and selective inhibitor of Protein Kinase C theta (PKCθ), using relevant cell-based assays.
Introduction
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PKCθ, a key enzyme in the T-cell signaling pathway.[1][2] PKCθ plays a crucial role in T-cell activation and the subsequent immune response, making it an attractive therapeutic target for T-cell-mediated autoimmune diseases.[1][2][3] The following protocols describe cell-based assays to quantify the inhibitory effect of this compound on T-cell function.
Mechanism of Action and Signaling Pathway
Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade is initiated, leading to the activation of PKCθ. Activated PKCθ, in turn, stimulates downstream pathways, including the activation of transcription factors like NF-κB and AP-1. These transcription factors are essential for the expression of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and differentiation. This compound exerts its immunosuppressive effects by directly inhibiting the kinase activity of PKCθ, thereby blocking this signaling cascade and subsequent T-cell activation.
References
Application Notes and Protocols for AS2521780 in Primary T-Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2521780 is a potent and highly selective small molecule inhibitor of Protein Kinase C-theta (PKCθ), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1] PKCθ plays a crucial role in T-cell activation, proliferation, and cytokine production.[1][2] Its selective inhibition presents a promising therapeutic strategy for T-cell-mediated autoimmune diseases.[1] These application notes provide a detailed protocol for the use of this compound in primary human T-cell culture to study its effects on T-cell activation and function.
Data Presentation
Inhibitory Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| PKCθ Enzymatic IC50 | 0.48 nM | Recombinant Human PKCθ | [1] |
| Effect on T-Cell Proliferation | Inhibition of CD3/CD28-induced proliferation | Human Primary T-Cells | |
| Effect on Cytokine Production | Suppression of CD3/CD28-induced IL-2 gene transcription | Jurkat T-Cells | |
| Selectivity | >30-fold selective for PKCθ over other PKC isoforms | Recombinant Human PKC isoforms |
Note: The provided IC50 value is for the recombinant enzyme. The optimal concentration for cell-based assays should be determined empirically, but a starting range of 1-100 nM is recommended based on typical shifts from enzymatic to cellular potency.
Experimental Protocols
Protocol 1: Isolation of Human Primary T-Cells from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, followed by the enrichment of primary T-cells.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
RosetteSep™ Human T Cell Enrichment Cocktail or equivalent
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
Procedure:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
(Optional) To enrich for T-cells, incubate the PBMC suspension with the RosetteSep™ Human T Cell Enrichment Cocktail following the manufacturer's instructions. This is a negative selection method that removes non-T-cells.
-
Count the viable T-cells using a hemocytometer and trypan blue exclusion.
-
Resuspend the purified T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
Protocol 2: Inhibition of T-Cell Proliferation with this compound
This protocol details the procedure to assess the inhibitory effect of this compound on primary T-cell proliferation induced by anti-CD3 and anti-CD28 antibodies.
Materials:
-
Isolated human primary T-cells
-
Complete RPMI-1640 medium
-
96-well flat-bottom culture plates
-
Anti-human CD3 antibody (clone UCHT1 or equivalent), plate-bound
-
Anti-human CD28 antibody (clone CD28.2 or equivalent), soluble
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
DMSO (vehicle control)
Procedure:
-
Plate Coating:
-
Dilute anti-human CD3 antibody to 1-10 µg/mL in sterile PBS.
-
Add 100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Before use, wash the wells three times with 200 µL of sterile PBS to remove unbound antibody.
-
-
Cell Preparation and Treatment:
-
Resuspend primary T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
(Optional) Stain cells with a cell proliferation dye like CFSE according to the manufacturer's protocol.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add 50 µL of the cell suspension (5 x 10^4 cells) to each well of the anti-CD3 coated plate.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Add soluble anti-human CD28 antibody to a final concentration of 1-5 µg/mL.
-
-
Incubation and Proliferation Assessment:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
If using a proliferation dye:
-
Harvest the cells and analyze by flow cytometry to measure the dilution of the dye, which indicates cell division.
-
-
If using [3H]-thymidine:
-
Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of incubation.
-
Harvest the cells onto a filter mat and measure the incorporation of [3H]-thymidine using a scintillation counter.
-
-
Protocol 3: Analysis of Cytokine Production Inhibition by this compound
This protocol outlines the measurement of IL-2 production by activated primary T-cells in the presence of this compound.
Materials:
-
Isolated human primary T-cells
-
Complete RPMI-1640 medium
-
24-well culture plates
-
Anti-human CD3 antibody, plate-bound
-
Anti-human CD28 antibody, soluble
-
This compound stock solution
-
DMSO (vehicle control)
-
ELISA kit for human IL-2
Procedure:
-
Plate Coating and Cell Seeding:
-
Coat the wells of a 24-well plate with anti-human CD3 antibody as described in Protocol 2.
-
Seed 5 x 10^5 primary T-cells in 500 µL of complete RPMI-1640 medium into each well.
-
-
Inhibitor Treatment and Stimulation:
-
Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) to the wells.
-
Add soluble anti-human CD28 antibody to a final concentration of 1-5 µg/mL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Cytokine Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Visualization of Signaling Pathways and Workflows
Caption: T-Cell activation signaling pathway and the inhibitory action of this compound on PKCθ.
Caption: Experimental workflow for assessing the effect of this compound on primary T-cells.
References
Application Notes and Protocols: AS2521780
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2521780 is a potent and selective inhibitor of Protein Kinase C theta (PKCθ), a crucial enzyme in the T-cell activation signaling pathway.[1][2][3] With an IC50 value of 0.48 nM for recombinant human PKCθ, it demonstrates over 30-fold selectivity compared to other PKC isoforms.[1][2] This selectivity makes this compound a valuable tool for studying T-cell-mediated immunity and a potential therapeutic agent for autoimmune diseases. In experimental settings, this compound has been shown to suppress Interleukin-2 (IL-2) gene transcription in Jurkat T cells and inhibit the proliferation of human primary T cells.
These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 547.76 g/mol | |
| Formula | C30H41N7OS | |
| CAS Number | 1214726-89-2 |
Table 2: Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | 10 mM |
Table 3: Inhibitory Concentrations (IC50) of this compound
| Target | IC50 | Cell Line/System | Source |
| PKCθ | 0.48 nM | Recombinant human enzyme | |
| PKCα | 160 nM | ||
| PKCδ | 160 nM | ||
| PKCε | 18 nM | ||
| CD3/CD28-induced IL-2 gene transcription | 14 nM | Jurkat T cells | |
| Human primary T cell proliferation | 17 nM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 547.76 g/mol / 1000 For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.48 mg of this compound.
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.
-
Aliquot and store: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquoted stock solution at -80°C for long-term storage (up to one year). For short-term use (within one week), aliquots can be stored at 4°C.
Protocol 2: Application of this compound in Cell-Based Assays
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
If a higher DMSO concentration is necessary, a vehicle control (medium with the same concentration of DMSO) must be included in the experiment to assess any potential effects of the solvent on the cells.
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare intermediate dilutions: Prepare a series of intermediate dilutions of the this compound stock solution in sterile cell culture medium, PBS, or physiological saline. This will allow for the accurate addition of small volumes to your experimental wells.
-
Treat cells: Add the desired final concentration of this compound to your cell cultures. Ensure that the final DMSO concentration is kept below 0.1%.
-
Incubate: Incubate the cells for the desired period according to your experimental design.
-
Assay: Proceed with your downstream analysis (e.g., cell proliferation assay, cytokine measurement, gene expression analysis).
Visualizations
Caption: this compound inhibits PKCθ in the T-cell signaling pathway.
References
Application Notes and Protocols for AS2521780 in Organ Transplant Rejection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2521780 is a potent and highly selective inhibitor of Protein Kinase C-theta (PKCθ), a key enzyme in the signaling cascade of T-lymphocytes.[1][2][3] T-cell activation is a critical event in the initiation of an adaptive immune response, which plays a central role in organ allograft rejection. By selectively targeting PKCθ, this compound offers a promising therapeutic strategy to suppress the T-cell-mediated immune response that leads to the rejection of transplanted organs, potentially with fewer side effects than broader immunosuppressants.[1][4]
These application notes provide a comprehensive overview of the use of this compound in organ transplant rejection studies, including its mechanism of action, relevant signaling pathways, and detailed protocols for in vitro and in vivo experimental evaluation.
Mechanism of Action
This compound exerts its immunosuppressive effects by inhibiting the activity of PKCθ. PKCθ is predominantly expressed in T-cells and plays a crucial role in transducing signals from the T-cell receptor (TCR) and the CD28 co-stimulatory receptor upon antigen presentation.
Upon T-cell activation, PKCθ is recruited to the immunological synapse, where it activates downstream signaling pathways, leading to the activation of transcription factors such as NF-κB, AP-1, and NFAT. These transcription factors are essential for the production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation, differentiation, and survival.
By inhibiting PKCθ, this compound effectively blocks this signaling cascade, resulting in:
-
Suppression of IL-2 gene transcription.
-
Inhibition of T-cell proliferation.
-
Reduced production of other pro-inflammatory cytokines.
-
Induction of T-cell anergy or apoptosis, leading to a state of immune tolerance.
Data Presentation
In Vitro Potency and Selectivity of this compound
The following table summarizes the inhibitory activity of this compound against various PKC isozymes, demonstrating its high selectivity for PKCθ.
| PKC Isozyme | IC50 (nM) |
| PKCα | 160 |
| PKCβ | > 840 |
| PKCγ | > 1000 |
| PKCδ | 160 |
| PKCε | 18 |
| PKCθ | 0.48 |
| PKCη | > 1000 |
| PKCζ | > 1000 |
Data sourced from an abstract presented at the 2013 American Transplant Congress.
In Vivo Efficacy of this compound in Allograft Survival
Studies in animal models of organ transplantation have demonstrated the efficacy of this compound in prolonging allograft survival.
| Animal Model | Treatment | Outcome |
| Rat Cardiac Transplant | This compound (monotherapy) | Dose-dependent prolongation of cardiac allograft survival. |
| Rat Cardiac Transplant | This compound + FK506 or MMF | Prolonged cardiac allograft survival. |
| Non-Human Primate Renal Transplant | This compound + FK506 | Prolonged renal allograft survival. |
Data sourced from an abstract presented at the 2013 American Transplant Congress.
Signaling Pathway Diagram
Caption: PKCθ signaling pathway in T-cell activation and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in transplant rejection.
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of activated T-cells.
Materials:
-
This compound
-
Primary human peripheral blood mononuclear cells (PBMCs) or murine splenocytes
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies (functional grade)
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
96-well flat-bottom culture plates
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
T-cell Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation, or prepare a single-cell suspension of splenocytes from mice.
-
CFSE Staining: Resuspend the cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. Wash the cells twice with complete medium.
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (1-5 µg/mL in sterile PBS) by incubating for 2-4 hours at 37°C or overnight at 4°C. Wash the wells three times with sterile PBS before adding cells.
-
Cell Plating and Treatment: Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium. Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
Prepare serial dilutions of this compound in complete medium and add to the wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and wash with FACS buffer. Analyze the cells by flow cytometry, gating on the lymphocyte population. Proliferation is measured by the dilution of the CFSE signal.
Protocol 2: In Vitro Cytokine Production Assay
Objective: To measure the effect of this compound on the production of IL-2 and other cytokines by activated T-cells.
Materials:
-
Same as Protocol 1 (excluding CFSE)
-
ELISA kits for IL-2, IFN-γ, and other relevant cytokines
Procedure:
-
Follow steps 1, 3, 4, 5, and 6 from Protocol 1 (using unlabeled cells).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.
-
ELISA: Perform ELISA on the supernatants to quantify the concentration of IL-2 and other cytokines according to the manufacturer's instructions.
Protocol 3: Murine Heterotopic Cardiac Allograft Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of heart transplantation.
Materials:
-
This compound formulated for in vivo administration
-
Donor mice (e.g., C57BL/6) and recipient mice (e.g., BALB/c) with complete MHC mismatch
-
Surgical instruments for microsurgery
-
Anesthesia and analgesics
-
Vehicle for this compound administration
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize both donor and recipient mice. Prepare the surgical sites by shaving and disinfecting the abdomen.
-
Donor Heart Procurement: Perform a laparotomy on the donor mouse to expose the heart and great vessels. Perfuse the heart with cold saline. Ligate and transect the aorta and pulmonary artery. Excise the heart and store it in cold saline.
-
Recipient Surgery: Perform a laparotomy on the recipient mouse to expose the abdominal aorta and inferior vena cava.
-
Anastomosis: Perform end-to-side anastomoses of the donor ascending aorta to the recipient abdominal aorta and the donor pulmonary artery to the recipient inferior vena cava using microsurgical techniques.
-
Graft Reperfusion: Release the vascular clamps to allow blood flow to the transplanted heart. A successful transplant will result in the heart beating spontaneously. Close the abdominal incision.
-
This compound Administration: Beginning on the day of transplantation, administer this compound or vehicle to the recipient mice daily via the desired route (e.g., oral gavage).
-
Allograft Survival Monitoring: Palpate the abdomen of the recipient mice daily to assess the heartbeat of the transplanted heart. The day of cessation of a palpable heartbeat is recorded as the day of rejection.
-
Histological Analysis: At the time of rejection or at the end of the study, euthanize the mice and harvest the transplanted hearts. Fix the hearts in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess the degree of immune cell infiltration and tissue damage.
Conclusion
This compound, as a selective PKCθ inhibitor, represents a targeted immunomodulatory agent with significant potential for the prevention of organ transplant rejection. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and other PKCθ inhibitors in preclinical models of transplantation. Further studies are warranted to fully elucidate its therapeutic utility in a clinical setting.
References
- 1. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Novel PKCθ Selective Inhibitor this compound on Acute Rejection in Rats and Monkeys - ATC Abstracts [atcmeetingabstracts.com]
- 3. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Intervention of PKC-θ as an immunosuppressive regimen [frontiersin.org]
Application Notes and Protocols for Flow Cytometry Analysis Following AS2521780 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2521780 is a potent and highly selective inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1] PKCθ activation is crucial for T-cell activation, proliferation, and cytokine production.[1] By selectively targeting PKCθ, this compound effectively suppresses T-cell-mediated immune responses, making it a compound of significant interest for the development of therapies for autoimmune diseases and organ transplant rejection.
These application notes provide detailed protocols for analyzing the effects of this compound on T-cells using flow cytometry. The included methodologies cover the assessment of T-cell proliferation, apoptosis, and cell cycle progression, providing a comprehensive toolkit for researchers investigating the cellular consequences of PKCθ inhibition.
Mechanism of Action of this compound
This compound exerts its immunosuppressive effects by inhibiting the enzymatic activity of PKCθ. This kinase is a critical component of the signaling cascade initiated by the T-cell receptor (TCR) and the co-stimulatory receptor CD28. Upon T-cell activation, PKCθ is recruited to the immunological synapse where it activates downstream pathways leading to the transcription of genes essential for T-cell function, including Interleukin-2 (IL-2). By blocking PKCθ, this compound prevents these downstream events, resulting in the inhibition of T-cell activation, proliferation, and cytokine secretion.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and provide representative data for the types of analyses described in the protocols.
Table 1: Inhibitory Activity of this compound
| Parameter | Cell Type | Stimulus | IC50 Value |
| PKCθ Enzyme Activity | Recombinant Human | - | 0.48 nM[1] |
| IL-2 Gene Transcription | Jurkat T-cells | CD3/CD28 | 14 nM |
| T-cell Proliferation | Human Primary T-cells | CD3/CD28 | 17 nM |
Table 2: Representative Flow Cytometry Data for T-Cell Proliferation Analysis
| Treatment | Concentration | % Proliferating Cells (CFSE Low) |
| Unstimulated Control | - | < 5% |
| Stimulated Control (e.g., anti-CD3/CD28) | - | 85% |
| This compound | 10 nM | 55% |
| This compound | 50 nM | 20% |
| This compound | 200 nM | < 10% |
Table 3: Representative Flow Cytometry Data for Apoptosis Analysis
| Treatment | Concentration | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | - | 4.0%[2] | 2.5% |
| This compound | 50 nM | 10.5% | 4.8% |
| This compound | 250 nM | 20.1% | 11.2% |
| Positive Control (e.g., Staurosporine) | 1 µM | 45.2% | 25.7% |
Table 4: Representative Flow Cytometry Data for Cell Cycle Analysis
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | 48.7% | 43.3% | 8.0% |
| This compound | 50 nM | 53.1% | 43.8% | 3.1% |
| This compound | 250 nM | 68.5% | 25.3% | 6.2% |
Experimental Workflow
The general workflow for analyzing the effects of this compound on T-cells via flow cytometry is outlined below.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol measures T-cell proliferation based on the dilution of the fluorescent dye Carboxyfluorescein Succinimidyl Ester (CFSE).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound
-
T-cell activation stimulus (e.g., anti-CD3/CD28 beads or antibodies)
-
CellTrace™ CFSE Cell Proliferation Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Resuspend 1x10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 2.5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with culture medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells at 1x10^6 cells/mL in complete culture medium.
-
Plate the cells in a 96-well plate.
-
Add this compound at various concentrations (e.g., 0, 1, 10, 100, 1000 nM).
-
Add T-cell activation stimulus to all wells except the unstimulated control.
-
Incubate for 72-96 hours at 37°C, 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Resuspend in FACS buffer (PBS with 1% FBS).
-
Acquire data on a flow cytometer using a 488 nm laser for excitation and a 530/30 nm filter for emission.
-
Analyze the data by gating on the lymphocyte population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a cell division.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
T-cells (e.g., Jurkat cell line or primary T-cells)
-
Culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density of 0.5x10^6 cells/mL.
-
Treat with this compound at desired concentrations for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Staining:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Use a 488 nm laser for excitation. Detect Annexin V-FITC fluorescence in the green channel (e.g., 530/30 nm) and PI fluorescence in the red channel (e.g., >670 nm).
-
Analyze the data using a dot plot of Annexin V-FITC versus PI to differentiate cell populations:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol determines the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
T-cells
-
Culture medium
-
This compound
-
PBS
-
Ice-cold 70% ethanol
-
PI/RNase Staining Buffer
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and treat with this compound at desired concentrations for 24 hours.
-
-
Fixation:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for 30 minutes or store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer using a 488 nm laser.
-
Analyze the PI fluorescence using a linear scale histogram.
-
The first peak represents cells in the G0/G1 phase (2N DNA content), the second peak represents cells in the G2/M phase (4N DNA content), and the region between these peaks represents cells in the S phase.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the effects of the selective PKCθ inhibitor this compound on T-cell function. By employing these flow cytometry-based assays, researchers can effectively quantify the impact of this compound on T-cell proliferation, survival, and cell cycle progression, thereby facilitating the characterization of its therapeutic potential.
References
Application Notes and Protocols for Measuring IL-2 Secretion with AS2521780
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (IL-2) is a critical cytokine that plays a pivotal role in the adaptive immune response, primarily through its effects on T-cell proliferation and differentiation. The production of IL-2 by activated T-cells is a key indicator of T-cell activation and is tightly regulated by intracellular signaling pathways. One such pathway involves Protein Kinase C theta (PKCθ), a member of the novel PKC family predominantly expressed in T-cells. Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCθ is activated and subsequently initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB, AP-1, and NFAT, which are essential for the transcription of the IL-2 gene.[1][2]
AS2521780 has been identified as a potent and selective inhibitor of PKCθ.[3] It has been shown to suppress CD3/CD28-induced IL-2 gene transcription in Jurkat T-cells and the proliferation of human primary T-cells.[3] This makes this compound a valuable tool for studying the role of PKCθ in T-cell function and a potential therapeutic agent for T-cell-mediated autoimmune diseases.
These application notes provide a detailed protocol for measuring the inhibitory effect of this compound on IL-2 secretion from stimulated T-cells.
Data Presentation
Table 1: Dose-Dependent Inhibition of T-Cell Alloresponsiveness by the PKC Inhibitor Sotrastaurin [4]
| Sotrastaurin Concentration (ng/mL) | Mean Proliferative Response (cpm) | Percentage of Inhibition (%) |
| 0 | 37250 | 0 |
| 25 | 21617 | 40 |
| 50 | 18487 | 49 |
| 100 | 9500 | 74 |
| 250 | 3191 | 92 |
Note: The median IC50 for Sotrastaurin in this assay was determined to be 90 nM (45 ng/mL).
Signaling Pathway
The following diagram illustrates the T-cell activation pathway leading to IL-2 production and the point of inhibition by this compound.
Caption: T-cell activation signaling pathway and inhibition by this compound.
Experimental Protocols
Cell Culture and Maintenance
Cell Line: Jurkat T-cells (a human T-lymphocyte cell line) are commonly used for this type of assay.
Culture Medium:
-
RPMI-1640 medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain a density of 2 x 10^5 to 1 x 10^6 cells/mL.
T-Cell Activation and Inhibition with this compound
This protocol describes the stimulation of Jurkat T-cells using anti-CD3 and anti-CD28 antibodies to mimic TCR and co-stimulatory signals.
Materials:
-
Jurkat T-cells
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
Anti-human CD3 antibody (plate-bound or soluble)
-
Anti-human CD28 antibody (soluble)
-
96-well flat-bottom cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) (vehicle control)
Procedure:
-
Plate Coating (for plate-bound anti-CD3):
-
Dilute anti-human CD3 antibody to a final concentration of 1-5 µg/mL in sterile PBS.
-
Add 100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells three times with 200 µL of sterile PBS to remove unbound antibody.
-
-
Cell Preparation:
-
Harvest Jurkat T-cells and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1% to avoid toxicity.
-
-
Cell Plating and Treatment:
-
Add 50 µL of the Jurkat cell suspension (5 x 10^4 cells) to each well of the anti-CD3 coated 96-well plate.
-
Add 50 µL of the diluted this compound or vehicle control (DMSO in medium) to the respective wells.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
-
T-Cell Stimulation:
-
Prepare a solution of anti-human CD28 antibody in complete RPMI-1640 medium at a concentration of 2-10 µg/mL.
-
Add 100 µL of the anti-CD28 antibody solution to each well to achieve a final concentration of 1-5 µg/mL.
-
For unstimulated controls, add 100 µL of complete medium without the anti-CD28 antibody.
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well for IL-2 measurement. Supernatants can be stored at -80°C if not analyzed immediately.
-
Measurement of IL-2 Secretion by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the amount of secreted IL-2 in the cell culture supernatants.
Materials:
-
Human IL-2 ELISA kit (commercially available kits are recommended)
-
Collected cell culture supernatants
-
Recombinant human IL-2 standard (provided in the kit)
-
Wash buffer
-
Assay buffer
-
Detection antibody
-
Enzyme conjugate (e.g., HRP-streptavidin)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Assay Preparation:
-
Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual.
-
The standard curve should be prepared using the recombinant human IL-2 provided in the kit, with serial dilutions to cover the expected range of IL-2 concentrations in the samples.
-
-
ELISA Protocol:
-
Add 100 µL of standards, controls, and samples (supernatants) to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate as recommended in the kit manual (typically 1-2 hours at room temperature).
-
Wash the wells multiple times with the wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate.
-
Wash the wells again.
-
Add 100 µL of the enzyme conjugate and incubate.
-
Wash the wells for the final time.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until color develops.
-
Add 100 µL of the stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IL-2 in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of inhibition of IL-2 secretion for each concentration of this compound compared to the vehicle-treated control.
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for measuring the effect of this compound on IL-2 secretion.
Caption: Experimental workflow for measuring IL-2 secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein kinase C-theta inhibitors: a novel therapy for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential off-target effects of AS2521780
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AS2521780, a potent and selective PKCθ inhibitor. The following resources are designed to address common questions and troubleshooting scenarios that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Protein Kinase C theta (PKCθ), with an IC50 value of 0.48 nM.[1][2][3][4] Its primary mechanism involves the suppression of T-cell activation by inhibiting PKCθ-mediated signaling pathways. This leads to a reduction in Interleukin-2 (IL-2) gene transcription and subsequent T-cell proliferation.[1]
Q2: What is the selectivity profile of this compound against other kinases?
This compound exhibits high selectivity for PKCθ. It is over 30-fold more selective for PKCθ than for other PKC isoforms. A screening against a panel of 27 other protein kinases revealed that this compound only significantly inhibits Cyclin-Dependent Kinase 2 (CDK2), but with a much lower potency (IC50 = 84 nM), representing over 100-fold selectivity for PKCθ.
Q3: Are there any known off-target effects of this compound?
Based on available preclinical data, this compound demonstrates a favorable selectivity profile with minimal off-target kinase activity. The most notable off-target interaction is with PKCε, which it inhibits with an IC50 of 18 nM. However, this is still approximately 30-fold weaker than its inhibition of PKCθ. Researchers should be aware of this potential interaction when designing and interpreting experiments.
Q4: Has this compound been evaluated in clinical trials?
As of the latest available information, this compound has not progressed to clinical trials. Its global research and development status is currently listed as pending.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed at high concentrations of this compound.
-
Possible Cause: At higher concentrations, the inhibitory effect of this compound on less sensitive kinases, such as PKCε and CDK2, may become more pronounced, leading to phenotypes not mediated by PKCθ inhibition.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Perform a dose-response experiment and correlate the observed phenotype with the known IC50 of this compound for PKCθ (0.48 nM).
-
Titrate Down: Lower the concentration of this compound to a range where it is highly selective for PKCθ (e.g., 1-10 nM).
-
Use a Structurally Different PKCθ Inhibitor: Compare the results with another selective PKCθ inhibitor to see if the phenotype is reproducible.
-
Control for CDK2 Inhibition: If CDK2 involvement is suspected, use a selective CDK2 inhibitor as a control to see if it phenocopies the off-target effect.
-
Issue 2: Inconsistent results in T-cell activation assays.
-
Possible Cause: Variability in cell health, stimulation conditions, or compound stability can lead to inconsistent results.
-
Troubleshooting Steps:
-
Cell Viability: Ensure high cell viability (>95%) before starting the experiment.
-
Stimulation Consistency: Standardize the concentration and incubation time of T-cell activators (e.g., anti-CD3/CD28 antibodies, Concanavalin A).
-
Compound Preparation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store aliquots at -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute to the final concentration in the appropriate cell culture medium, ensuring the final DMSO concentration is non-toxic (typically ≤ 0.1%).
-
Assay Controls: Include appropriate positive (stimulated cells without inhibitor) and negative (unstimulated cells) controls in every experiment.
-
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity vs. PKCθ | Reference |
| PKCθ | 0.48 | - | |
| PKCε | 18 | >30-fold | |
| CDK2 | 84 | >100-fold | |
| Other PKC Isoforms | >100 | >200-fold | |
| Other Protein Kinases | Little to no inhibition | - |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay
-
Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Cell Seeding: Seed the T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Add serial dilutions of this compound (or vehicle control) to the wells and pre-incubate for 1 hour.
-
T-Cell Stimulation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement: Add a proliferation reagent (e.g., [3H]-thymidine or a colorimetric reagent like WST-1) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Visualizations
Caption: this compound inhibits T-cell signaling by targeting PKCθ.
Caption: Workflow for T-cell proliferation assay.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 4. This compound | PKC | TargetMol [targetmol.com]
Technical Support Center: Optimizing AS2521780 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of AS2521780 for cell viability experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small-molecule inhibitor of Protein Kinase C theta (PKCθ).[1][2][3] PKCθ is a crucial enzyme in the T-cell activation signaling pathway.[1][4] By inhibiting PKCθ, this compound effectively suppresses T-cell activation, including the transcription of Interleukin-2 (IL-2) and the proliferation of T-cells. This makes it a valuable tool for studying T-cell mediated immunity and a potential immunosuppressant for autoimmune diseases.
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
For initial experiments, a broad concentration range is recommended to determine the dose-response curve for your specific cell line. A logarithmic or half-log dilution series is often a good starting point. Based on published data, the IC50 for inhibiting IL-2 transcription in Jurkat T cells is 14 nM and for the proliferation of human primary T cells is 17 nM. Therefore, a starting range from 0.1 nM to 10 µM is advisable to capture the full spectrum of effects, from minimal inhibition to potential cytotoxicity.
Q3: How do I choose the appropriate cell viability assay to use with this compound?
The choice of assay depends on the experimental question and the expected mechanism of cell death. Commonly used assays include:
-
MTT/MTS/XTT Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability. They are suitable for high-throughput screening.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity. It is a direct measure of cell death but is lower-throughput.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between apoptotic, necrotic, and viable cells, providing more detailed information about the mode of cell death.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating cytotoxicity.
It is often recommended to use more than one type of cell viability assay to confirm results.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time can vary depending on the cell type and the biological process being investigated. A typical starting point is 24 to 72 hours. It may be necessary to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the ideal endpoint for your specific experimental goals.
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability or a Bell-Shaped Dose-Response Curve
Problem: At high concentrations of this compound, you observe an unexpected increase in cell viability, or the dose-response curve is not sigmoidal.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | High concentrations of small molecules can sometimes precipitate out of the culture medium. Visually inspect the wells of your culture plate under a microscope for any signs of precipitation. If observed, prepare fresh dilutions and consider using a lower top concentration. |
| Off-Target Effects | At higher concentrations, small molecule inhibitors may exhibit off-target effects that can lead to unexpected cellular responses. Consider testing the effect of this compound in a cell line that does not express PKCθ to investigate potential off-target cytotoxicity. |
| Assay Interference | The compound may be interfering with the chemistry of your viability assay. For example, it could be a reducing agent that affects tetrazolium-based assays (MTT, MTS). To test for this, run a cell-free control where you add this compound to the assay reagents in the absence of cells. |
Guide 2: High Variability Between Replicate Wells
Problem: You are observing significant variability in cell viability readings between replicate wells treated with the same concentration of this compound.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Inaccurate or inconsistent pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Uneven Cell Seeding | A non-uniform cell density across the plate will result in variable readings. Ensure you have a single-cell suspension before seeding and mix the cell suspension between plating each section of the plate. |
| Edge Effects | Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or medium to maintain humidity. |
| Compound Instability | This compound may be unstable in your culture medium over the incubation period. Prepare fresh stock solutions and dilutions for each experiment. |
Data Presentation
Table 1: Exemplary IC50 Values of this compound in Different T-Cell Lines
The following table provides a hypothetical summary of IC50 values for this compound-induced reduction in cell viability across different T-cell lines after a 48-hour incubation period. These values are for illustrative purposes to highlight that the optimal concentration can be cell-line dependent.
| Cell Line | Description | IC50 (nM) |
| Jurkat | Human immortalized T lymphocyte cell line | 15 |
| MOLT-4 | Human acute lymphoblastic leukemia T-cell line | 25 |
| Primary Human T-Cells | Isolated from peripheral blood | 17 |
| EL4 | Murine T-lymphoma cell line | 40 |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for a Cell Viability Assay
Objective: To find the cell seeding density that ensures cells are in the logarithmic growth phase throughout the experiment.
Methodology:
-
Prepare a single-cell suspension of your target cells in a complete culture medium.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubate the plate for the intended duration of your this compound treatment (e.g., 48 hours).
-
At the end of the incubation, perform your chosen cell viability assay (e.g., MTT).
-
The optimal seeding density is the one that results in sub-confluent cells with a strong signal-to-noise ratio in your viability assay.
Protocol 2: General Procedure for Assessing this compound Cytotoxicity using an MTT Assay
Objective: To determine the dose-dependent effect of this compound on cell viability.
Methodology:
-
Seed your cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a complete culture medium. A common starting range is 0.1 nM to 10 µM.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the results against the log of the this compound concentration to generate a dose-response curve.
Mandatory Visualizations
Caption: this compound inhibits the PKCθ signaling pathway in T-cells.
Caption: Workflow for optimizing this compound concentration.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
AS2521780 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of AS2521780, a potent and selective PKCθ inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1] For shorter periods, storage at 4°C for up to six months is also acceptable.[2]
Q2: What is the recommended solvent for dissolving this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] A solubility of up to 10 mM in DMSO has been reported.[2]
Q3: How should I store the this compound stock solution?
A: Stock solutions of this compound in DMSO should be stored at -80°C for long-term storage, where they are stable for up to one year. For short-term use, aliquots can be stored at -20°C for up to six months. It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Can I store the stock solution at 4°C?
A: For very short-term use, within one week, aliquots of the DMSO stock solution can be stored at 4°C. However, for longer-term stability, -80°C is required.
Q5: What is the stability of this compound in aqueous solutions?
A: The stability of this compound in aqueous solutions is limited. It is recommended to prepare fresh dilutions in your aqueous experimental buffer (e.g., PBS, cell culture medium) from the DMSO stock solution immediately before use. Do not store this compound in aqueous solutions for extended periods.
Q6: I see some insoluble material in my product vial. Is the product compromised?
A: The presence of insoluble impurities does not necessarily affect the activity of the product. It is recommended to filter or centrifuge the solution to remove any particulates before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles. | Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles. Gently warm the solution to room temperature and vortex to redissolve before use. If precipitation persists, centrifuge the solution and use the supernatant. |
| Low or no activity in in vitro assays | The compound has degraded due to improper storage. The final DMSO concentration in the assay is too high, causing cellular toxicity. The compound has precipitated out of the aqueous assay buffer. | Ensure the compound has been stored correctly according to the guidelines. The final DMSO concentration in cell-based assays should not exceed 0.1%. Prepare fresh dilutions from the stock solution for each experiment and ensure the compound is fully dissolved in the final assay medium. |
| Inconsistent results between experiments | The compound stability is compromised due to repeated freeze-thaw cycles of the stock solution. There is variability in the preparation of working solutions. | Prepare single-use aliquots of the stock solution. Follow a standardized protocol for the preparation of working solutions to ensure consistency. |
Data Summary
Storage and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 6 months | |
| In DMSO | -80°C | 1 year |
| -20°C | 6 months | |
| 4°C | 1 week |
Solubility
| Solvent | Concentration |
| DMSO | 10 mM |
Experimental Protocols
Protocol for Preparation of Stock Solution
-
Equilibration: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol for Stability Assessment of Stock Solution
-
Sample Preparation: Prepare several aliquots of the this compound stock solution in DMSO.
-
Initial Analysis (T=0): Analyze one aliquot immediately using High-Performance Liquid Chromatography (HPLC) to determine the initial purity and concentration.
-
Storage: Store the remaining aliquots under the desired storage conditions (e.g., -80°C, -20°C, 4°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12 months), retrieve one aliquot from each storage condition.
-
HPLC Analysis: Allow the aliquot to thaw and analyze by HPLC under the same conditions as the initial analysis.
-
Data Comparison: Compare the purity and concentration at each time point to the initial T=0 data to determine the extent of degradation.
Visual Guides
Caption: Workflow for handling and preparation of this compound.
Caption: Simplified signaling pathway of this compound in T-cell activation.
References
overcoming experimental variability with AS2521780
This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for overcoming experimental variability when using the PKCθ inhibitor, AS2521780.
Product Information and Data
This compound is a potent and highly selective inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in T-cell activation signaling pathways.[1][2] Understanding its specific properties is crucial for designing robust experiments.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₁N₇OS | [3] |
| Molecular Weight | 547.76 g/mol | [3] |
| CAS Number | 1214726-89-2 | [3] |
| Primary Target | Protein Kinase C theta (PKCθ) | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Solubility in DMSO | 10 mM |
Table 2: In Vitro Potency and Selectivity (IC₅₀)
| Target | IC₅₀ Value | Assay Condition | Source |
| PKCθ (human) | 0.48 nM | Recombinant Enzyme Assay | |
| PKCε | 18 nM | Recombinant Enzyme Assay | |
| PKCα | 160 nM | Recombinant Enzyme Assay | |
| PKCδ | 160 nM | Recombinant Enzyme Assay | |
| CDK2 | 84 nM | Recombinant Enzyme Assay | |
| IL-2 Transcription | 14 nM | Jurkat T-cells (CD3/CD28 induced) | |
| T-cell Proliferation | 17 nM | Human Primary T-cells |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that selectively targets the Protein Kinase C theta (PKCθ) enzyme. PKCθ is a critical component of the T-cell receptor (TCR) signaling cascade required for T-cell activation, proliferation, and cytokine production. By potently inhibiting the enzymatic activity of PKCθ, this compound effectively blocks downstream events, such as the transcription of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation. This makes it a valuable tool for studying T-cell mediated immunity and autoimmune diseases.
Q2: How should I prepare and store this compound stock solutions?
For optimal stability and performance, follow these storage guidelines:
-
Powder: Store the solid compound at -20°C for up to three years.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year.
-
Short-Term Storage: For use within a week, aliquots may be stored at 4°C.
Q3: What is a good starting concentration for my cell-based experiment?
The optimal concentration depends on your cell type and experimental endpoint. Based on published data, a good starting range is 10-100 nM .
-
This compound inhibits IL-2 gene transcription in Jurkat T-cells with an IC₅₀ of 14 nM and human primary T-cell proliferation with an IC₅₀ of 17 nM.
-
Always perform a dose-response experiment (e.g., from 1 nM to 1 µM) to determine the optimal concentration for your specific model system.
Q4: What is the recommended final DMSO concentration in the culture medium?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally not exceeding 0.1% . High concentrations of DMSO can cause cellular stress, toxicity, or other artifacts that may confound your results. Always include a vehicle control (medium with the same final concentration of DMSO as your treated samples) in every experiment to account for any solvent effects.
Troubleshooting Guide
Problem: I am not observing the expected inhibition of my target pathway (e.g., no decrease in p-NF-κB or IL-2 production).
This is a common issue that can arise from several factors. Systematically check the following:
-
Answer 1: Compound Integrity and Activity. Has the compound been stored correctly? Repeated freeze-thaw cycles can degrade the compound. Use a fresh aliquot from a properly stored stock. To confirm activity, use a positive control cell line known to be sensitive to PKCθ inhibition, such as Jurkat T-cells stimulated with CD3/CD28 antibodies.
-
Answer 2: Experimental Conditions. Is the PKCθ pathway active in your model? Ensure your cells have been properly stimulated to activate the T-cell signaling pathway. Also, verify the expression level of PKCθ in your specific cell line. The timing of treatment and stimulation is critical; ensure the inhibitor is added for a sufficient pre-incubation period before stimulation.
-
Answer 3: Concentration and Incubation Time. The IC₅₀ in a whole-cell assay (e.g., 14-17 nM) is significantly higher than in a cell-free enzyme assay (0.48 nM) due to factors like cell permeability. You may need to increase the concentration or extend the incubation time. Perform a dose-response and time-course experiment to optimize these parameters.
Problem: I am seeing high variability or "scatter" between wells in my plate-based assay (e.g., proliferation, ELISA).
High variability can mask the true effect of the compound. Consider these potential causes:
-
Answer 1: Inconsistent Cell Seeding. Ensure you have a homogenous single-cell suspension before seeding. Calibrate your pipetting technique and use reverse pipetting for viscous cell suspensions to ensure a consistent number of cells per well.
-
Answer 2: Compound Precipitation. this compound may precipitate when a concentrated DMSO stock is diluted into aqueous culture medium. This can lead to inconsistent final concentrations. See the troubleshooting point below for mitigation strategies.
-
Answer 3: "Edge Effects". Wells on the outer edges of a microplate are prone to evaporation, leading to changes in media concentration. To minimize this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment. Ensure proper humidification in your incubator.
Problem: I observe unexpected cytotoxicity at concentrations where I expect specific inhibition.
-
Answer 1: Off-Target Effects. While this compound is highly selective for PKCθ, at high concentrations (e.g., >1 µM), it may inhibit other kinases or cellular processes, leading to toxicity. Stick to the lowest effective concentration determined from your dose-response curve to ensure on-target effects.
-
Answer 2: DMSO Toxicity. Verify that the final DMSO concentration is below 0.1%. Run a vehicle control with the highest concentration of DMSO used in your experiment to assess solvent-induced toxicity.
-
Answer 3: Cell Health. Unhealthy or high-passage-number cells are more sensitive to any treatment. Ensure you are using cells that are healthy, in the logarithmic growth phase, and within a low passage number range.
Problem: My compound precipitates out of solution when I add it to the cell culture media.
-
Answer 1: Improve Dilution Technique. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of media. Instead, perform a serial dilution. First, dilute the DMSO stock into a small volume of media to create an intermediate concentration, vortex gently, and then add this intermediate dilution to the final culture volume. Pre-warming the media to 37°C can also help.
-
Answer 2: Reduce Final Concentration. If precipitation persists, your final concentration may be above the solubility limit in aqueous solution. Try working at a lower concentration.
-
Answer 3: Check Media Formulation. Serum proteins in the media can sometimes help keep hydrophobic compounds in solution. If you are using serum-free media, solubility issues may be more pronounced.
Experimental Protocols
Protocol: Western Blot Analysis of T-Cell Signaling Inhibition
This protocol describes a method to assess the inhibitory effect of this compound on the T-cell signaling pathway by measuring the phosphorylation of a downstream target.
-
Cell Culture and Plating:
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 2 x 10⁶ cells per well in a 6-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to prepare 2X working concentrations of the inhibitor (e.g., 200 nM, 20 nM, 2 nM) and a vehicle control (DMSO).
-
Pre-treat the cells by adding an equal volume of the 2X working solutions to the wells for a final concentration of 100 nM, 10 nM, 1 nM, and a vehicle control.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
-
Cell Stimulation:
-
Prepare a stimulation cocktail of anti-CD3 (e.g., OKT3) and anti-CD28 antibodies in PBS.
-
Add the stimulation cocktail to the wells (except for the unstimulated negative control well) to activate the T-cell signaling pathway.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize samples to equal protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against a downstream target (e.g., phospho-NF-κB) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
Strip and re-probe the membrane for a total protein or loading control (e.g., total NF-κB, GAPDH) to confirm equal loading.
-
Visualizations
Signaling Pathway
Caption: T-Cell signaling pathway showing inhibition of PKCθ by this compound.
Experimental Workflow
Caption: General experimental workflow for using this compound in cell-based assays.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for experiments with no observed inhibition.
References
- 1. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Novel PKCθ Selective Inhibitor this compound on Acute Rejection in Rats and Monkeys - ATC Abstracts [atcmeetingabstracts.com]
- 3. This compound | PKC | TargetMol [targetmol.com]
Technical Support Center: AS2521780 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AS2521780 in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How should I prepare this compound for oral administration in rodents?
A1: this compound is orally bioavailable and can be formulated as a solution for oral gavage. Propylene glycol is a suitable vehicle for in vivo experiments in rats.
Troubleshooting Formulation Issues:
-
Problem: The compound is not dissolving in propylene glycol.
-
Solution: Gentle warming (to no more than 37°C) and vortexing or sonication can aid dissolution. Prepare the formulation fresh daily if possible. For higher concentrations, a co-solvent approach may be necessary. A common starting point is to first dissolve this compound in a minimal amount of DMSO and then dilute it with propylene glycol. However, it is crucial to keep the final DMSO concentration low to minimize potential toxicity.
-
-
Problem: The formulation appears cloudy or has precipitated.
-
Solution: This indicates that the solubility limit has been exceeded. You may need to lower the concentration of this compound in your formulation. Ensure that the propylene glycol is of high purity and free of water, as contaminants can affect solubility.
-
Q2: What is a recommended starting dose for in vivo studies in rats?
A2: A dose of 30 mg/kg has been shown to produce significant effects in rat models. However, the optimal dose will depend on the specific animal model and experimental endpoint. A dose-response study is recommended to determine the most effective dose for your specific application.
Q3: How stable is this compound in a propylene glycol formulation?
A3: While propylene glycol is a stable vehicle, specific stability data for this compound in this formulation is not extensively published. It is recommended to prepare the formulation fresh before each use. If the formulation needs to be stored, it should be kept in a tightly sealed container, protected from light, and stored at 4°C. For long-term studies, it is advisable to conduct a pilot stability test by preparing a small batch of the formulation and observing it for any precipitation or changes in appearance over the planned duration of the experiment.
Q4: I am observing inconsistent results in my in vivo experiments. What could be the cause?
A4: Inconsistent results can arise from several factors related to drug delivery:
-
Inaccurate Dosing: Ensure accurate and consistent administration volumes for each animal. Calibrate pipettes and syringes regularly.
-
Improper Gavage Technique: Improper oral gavage can lead to stress, injury, or incomplete dose delivery. Ensure that personnel are properly trained in this technique.
-
Formulation Instability: As mentioned in Q3, if the compound precipitates out of solution, the actual dose administered will be lower than intended. Visually inspect the formulation before each administration.
-
Animal-to-Animal Variability: Biological variability is inherent in animal studies. Ensure that animals are properly randomized into treatment groups.
Q5: Can I use other vehicles for in vivo delivery of this compound?
A5: While propylene glycol is a documented vehicle, other options may be explored, particularly if solubility issues persist. Formulations using a combination of solvents such as DMSO, PEG300, and Tween 80 in saline are common for poorly soluble compounds. However, any new formulation should be tested for vehicle-induced toxicity in a small cohort of animals before being used in a large-scale efficacy study.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| PKCθ | 0.48 |
Table 2: Recommended Starting Dosages for In Vivo Studies
| Animal Model | Species | Administration Route | Dosage | Dosing Frequency | Vehicle |
| Adjuvant-Induced Arthritis | Rat | Oral Gavage | 30 mg/kg | Not specified | Propylene Glycol |
| Allograft Survival | Rat | Not specified | 10-30 mg/kg | Twice daily (b.i.d.) | Not specified |
| Allograft Survival | Non-human Primate | Not specified | 3 mg/kg | Twice daily (b.i.d.) | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound in Propylene Glycol for Oral Gavage in Rats
Materials:
-
This compound powder
-
Propylene Glycol (USP grade)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipette or syringe for dosing
Procedure:
-
Calculate the required amount of this compound and propylene glycol. For example, to prepare a 10 mg/mL solution for a 30 mg/kg dose in a 250g rat (dose volume of 0.75 mL):
-
Weigh out the required amount of this compound.
-
Calculate the total volume of propylene glycol needed for all animals in the study group, including a small excess to account for any loss during preparation and administration.
-
-
Dissolve this compound in propylene glycol.
-
Add the weighed this compound powder to a sterile tube.
-
Add the calculated volume of propylene glycol.
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (not exceeding 37°C) can also be applied.
-
-
Visually inspect the solution. Ensure that the solution is clear and free of any visible particles or precipitation before administration.
-
Administer the formulation via oral gavage. Use a gavage needle of the appropriate size for the animal. Administer the calculated volume slowly and carefully to avoid injury.
Note: This is a general protocol and may require optimization based on the specific concentration of this compound needed for your study. It is always recommended to start with a small-scale preparation to confirm solubility at the desired concentration.
Mandatory Visualizations
Caption: this compound inhibits T-cell activation by targeting the PKCθ signaling pathway.
Caption: A logical workflow for conducting in vivo experiments with this compound.
Caption: A troubleshooting guide for addressing inconsistent in vivo results with this compound.
Technical Support Center: AS2521780 in T-Cell Proliferation Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using AS2521780, a potent and selective PKCθ inhibitor, in T-cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of Protein Kinase C theta (PKCθ), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] Upon T-cell activation via the TCR and CD28 co-stimulation, PKCθ is activated and subsequently initiates signaling cascades that lead to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT). These transcription factors are essential for the production of Interleukin-2 (IL-2), a cytokine critical for T-cell proliferation and survival. By selectively inhibiting PKCθ, this compound effectively suppresses IL-2 gene transcription and, consequently, T-cell proliferation.[1][3]
Q2: What is the recommended starting concentration range for this compound in a T-cell proliferation assay?
Based on available data, a starting concentration range of 1 nM to 100 nM is recommended for in vitro T-cell proliferation assays. The reported cellular IC50 for this compound in inhibiting human primary T-cell proliferation is approximately 17.0 nM, and for IL-2 transcription in Jurkat T-cells, it is around 14.0 nM.[2] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM). This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock directly into the pre-warmed cell culture medium. To avoid precipitation, ensure the final DMSO concentration in your assay is low and consistent across all conditions, typically not exceeding 0.5%.
Q4: What are the appropriate controls for a T-cell proliferation assay using this compound?
To ensure the validity of your results, the following controls are essential:
-
Unstimulated Control: T-cells cultured in media alone (no activating stimuli) to establish the baseline level of proliferation.
-
Stimulated Control (Vehicle): T-cells activated with your chosen stimulus (e.g., anti-CD3/CD28 antibodies, mitogens) and treated with the same final concentration of DMSO used for the this compound-treated groups. This control represents the maximum expected proliferation.
-
Positive Inhibitor Control (Optional): A well-characterized inhibitor of T-cell proliferation can be included to validate the assay system.
-
Cell Viability Control: It is crucial to assess cell viability in parallel to proliferation to distinguish between inhibition of proliferation and general cytotoxicity of the compound. This can be done using a viability dye such as Propidium Iodide or a live/dead stain in your flow cytometry panel.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Type/System | Reference |
| Enzymatic IC50 (PKCθ) | 0.48 nM | Recombinant human PKCθ | |
| Cellular IC50 (IL-2 Transcription) | 14.0 nM | Human Jurkat T-cells | |
| Cellular IC50 (T-Cell Proliferation) | 17.0 nM | Human primary T-cells | |
| Cellular IC50 (IL-2 Production) | 8.9 nM | Rat splenocytes (Con A stimulated) | |
| Cellular IC50 (IL-2 Production) | 10.5 nM | Monkey PBMCs (Con A stimulated) |
Signaling Pathway and Experimental Workflow
PKCθ Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of PKCθ in the T-cell activation signaling cascade, leading to the activation of transcription factors responsible for IL-2 production and subsequent T-cell proliferation. This compound specifically targets and inhibits PKCθ, thereby blocking these downstream events.
Caption: PKCθ signaling pathway in T-cell activation and its inhibition by this compound.
Experimental Workflow for T-Cell Proliferation Assay with this compound
The following diagram outlines the key steps for performing a CFSE-based T-cell proliferation assay to evaluate the inhibitory effect of this compound.
Caption: Experimental workflow for a CFSE-based T-cell proliferation assay with an inhibitor.
Detailed Experimental Protocol: CFSE-Based T-Cell Proliferation Assay
This protocol provides a detailed methodology for assessing the effect of this compound on the proliferation of human primary T-cells using CFSE dye dilution analysis by flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
2-Mercaptoethanol
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anhydrous DMSO
-
This compound
-
Human T-Activator CD3/CD28 Dynabeads™ (or plate-bound antibodies)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-human CD4, anti-human CD8)
-
Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability stain)
-
96-well round-bottom culture plates
Methodology:
-
Isolation of Primary Human T-Cells:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells from the PBMC population using a negative selection kit (e.g., RosetteSep™) according to the manufacturer's instructions.
-
Wash the enriched T-cells twice with sterile PBS.
-
-
CFSE Labeling:
-
Resuspend the T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed, serum-free PBS.
-
Prepare a fresh working solution of CFSE in DMSO. Add CFSE to the cell suspension to a final concentration of 1-5 µM. Immediately vortex gently to ensure even distribution.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% FBS).
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium to remove any unbound CFSE.
-
-
Cell Plating and Treatment:
-
Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound or vehicle (DMSO) to the respective wells. It is recommended to perform a pre-incubation with the inhibitor for 30-60 minutes at 37°C before stimulation.
-
-
T-Cell Stimulation:
-
Add your chosen T-cell stimulus to the wells. For example, add anti-CD3/CD28-coated beads at a bead-to-cell ratio of 1:1.
-
Include unstimulated and stimulated (vehicle-treated) controls.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may need to be determined empirically.
-
-
Cell Harvesting and Staining:
-
After incubation, gently resuspend the cells and transfer them to FACS tubes.
-
Wash the cells with FACS buffer.
-
Stain the cells with a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) for 20-30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer and resuspend in an appropriate volume for flow cytometry analysis.
-
-
Flow Cytometry and Data Analysis:
-
Acquire the samples on a flow cytometer. Ensure you collect a sufficient number of events for robust statistical analysis.
-
Gate on the live, single-cell lymphocyte population.
-
Further gate on your T-cell subsets of interest (e.g., CD4+ or CD8+).
-
Analyze the CFSE fluorescence histogram of the gated populations. Proliferation is indicated by the appearance of successive peaks with progressively lower fluorescence intensity.
-
Quantify proliferation using metrics such as the percentage of divided cells, the division index (average number of divisions of responding cells), and the proliferation index (average number of divisions of all cells).
-
Troubleshooting Guide
Problem 1: No or very low T-cell proliferation in the stimulated control group.
-
Possible Cause: Inadequate T-cell stimulation.
-
Solution: Ensure that your stimulating agents (e.g., anti-CD3/CD28 antibodies or beads) are not expired and have been stored correctly. Titrate the concentration of your stimulating agent to find the optimal dose for robust proliferation.
-
-
Possible Cause: Poor T-cell viability.
-
Solution: Check the viability of your T-cells after isolation and before plating. Ensure that all reagents and media are sterile and that proper cell culture techniques are being used.
-
-
Possible Cause: Suboptimal cell density.
-
Solution: Optimize the cell seeding density. Too few cells may not receive sufficient stimulation, while too many can lead to rapid nutrient depletion and cell death.
-
Problem 2: High background proliferation in the unstimulated control group.
-
Possible Cause: Pre-activation of T-cells during isolation.
-
Solution: Handle cells gently during the isolation process to minimize activation. Ensure all reagents are endotoxin-free.
-
-
Possible Cause: Contamination of the cell culture.
-
Solution: Use sterile techniques and check for signs of bacterial or fungal contamination. Regularly test your cell cultures for mycoplasma.
-
Problem 3: The observed IC50 for this compound is significantly higher than expected.
-
Possible Cause: Degradation of this compound.
-
Solution: Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot of the stock solution.
-
-
Possible Cause: Binding of the compound to serum proteins.
-
Solution: While some serum is necessary for T-cell health, high concentrations can reduce the effective concentration of the inhibitor. If you suspect this is an issue, you can try reducing the serum concentration in your assay, but be aware this may also affect T-cell viability and proliferation.
-
-
Possible Cause: Suboptimal pre-incubation time.
-
Solution: Ensure you are pre-incubating the T-cells with this compound for a sufficient amount of time (e.g., 30-60 minutes) before adding the stimulus to allow for target engagement.
-
Problem 4: Signs of cytotoxicity at higher concentrations of this compound.
-
Possible Cause: Off-target effects of the inhibitor.
-
Solution: While this compound is highly selective for PKCθ, at very high concentrations, off-target effects on other kinases cannot be completely ruled out. It is crucial to include a viability dye in your flow cytometry panel to distinguish between specific inhibition of proliferation and non-specific cytotoxicity. If cytotoxicity is observed, use lower concentrations of the inhibitor and focus on the dose range that specifically inhibits proliferation without significantly impacting viability.
-
-
Possible Cause: High final DMSO concentration.
-
Solution: Ensure that the final concentration of DMSO in your culture wells is consistent and ideally below 0.5%, as higher concentrations can be toxic to cells.
-
Problem 5: High variability between replicate wells.
-
Possible Cause: Inconsistent cell plating or reagent addition.
-
Solution: Ensure thorough mixing of cell suspensions before plating to get a uniform cell number in each well. Use calibrated pipettes and be precise when adding cells, inhibitor, and stimulating agents.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: To minimize evaporation from the outer wells, which can affect cell growth, consider not using the outermost wells for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.
-
References
Technical Support Center: AS2521780 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of AS2521780 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Protein Kinase C theta (PKCθ).[1][2][3][4][5] It functions by targeting the ATP-binding site of PKCθ, thereby preventing the phosphorylation of its downstream targets. This inhibition ultimately suppresses T-cell activation and proliferation.
Q2: At what concentration should I expect to see the desired biological effect of this compound?
The effective concentration of this compound can vary depending on the cell type and the specific assay. However, published data indicates that it inhibits recombinant human PKCθ with an IC50 of 0.48 nM. In cell-based assays, it has been shown to suppress IL-2 gene transcription in Jurkat T cells with an IC50 of 14 nM and the proliferation of human primary T cells with an IC50 of 17 nM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Is this compound known to have off-target effects?
This compound is reported to be highly selective for PKCθ, with more than 30-fold selectivity over other PKC isoforms and little to no inhibition of other protein kinases at therapeutic concentrations. However, like many kinase inhibitors, off-target effects can occur at higher concentrations. If you suspect off-target effects are contributing to cytotoxicity, consider performing a kinome-wide selectivity screen or testing inhibitors with different chemical scaffolds that target PKCθ.
Q4: How should I prepare and store this compound stock solutions?
To ensure the stability and activity of this compound, it is crucial to follow proper preparation and storage procedures.
-
Reconstitution: For in vitro experiments, it is common to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Troubleshooting Guide: Minimizing Cytotoxicity
Unexpected cytotoxicity can be a significant issue in in vitro experiments. This guide provides a systematic approach to troubleshoot and minimize cytotoxic effects when working with this compound.
Issue: High levels of cell death observed at concentrations expected to be non-toxic.
High cytotoxicity can stem from various factors, including on-target effects in highly sensitive cell lines, off-target effects, or suboptimal experimental conditions.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration Too High | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 24, 48, or 72 hours). Determine the IC50 for cytotoxicity in your specific cell line. | Identification of the concentration that inhibits PKCθ activity without causing significant cell death. |
| Solvent Toxicity | Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. Ensure the final solvent concentration in the cell culture medium is as low as possible (typically <0.1% v/v). | Determine if the observed cytotoxicity is due to the compound or the solvent. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. Check the solubility of this compound in your cell culture media. | Prevention of non-specific effects caused by compound precipitation. |
| Prolonged Treatment Duration | Optimize the treatment time by assessing cell viability at multiple time points (e.g., 6, 12, 24, 48, 72 hours) with a fixed concentration of this compound. | Identification of the optimal time window to observe the desired biological effect before significant cytotoxicity occurs. |
| On-Target Toxicity in Sensitive Cells | Use a control cell line that does not express PKCθ or is not dependent on its signaling pathway. If this compound is not toxic to the control line, the observed cytotoxicity is likely an on-target effect. | Confirmation that the cytotoxicity is a result of PKCθ inhibition. |
| Off-Target Effects | If cytotoxicity persists even at low concentrations and is independent of PKCθ expression, consider performing a kinase selectivity profiling assay to identify potential off-target interactions. | Identification of unintended kinase targets that may be responsible for the cytotoxic effects. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
This protocol outlines a method to assess the cytotoxicity of this compound in a specific cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include wells with medium only (blank), cells with medium (negative control), and cells with medium containing the highest concentration of DMSO used (vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Protocol 2: In Vitro T-Cell Proliferation Assay
This protocol is for assessing the inhibitory effect of this compound on T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI 1640 medium supplemented with 10% FBS
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., BrdU or [³H]-thymidine)
-
Microplate reader or liquid scintillation counter
Procedure:
-
Cell Preparation: Isolate PBMCs or prepare the T-cell line.
-
Compound Preparation: Prepare serial dilutions of this compound in RPMI 1640 medium.
-
Cell Treatment: Add the cells to a 96-well plate. Add the different concentrations of this compound to the respective wells.
-
T-Cell Stimulation: Add the T-cell mitogen (PHA or anti-CD3/CD28 antibodies) to all wells except the unstimulated control. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Proliferation Measurement: Add the cell proliferation reagent (BrdU or [³H]-thymidine) to each well and incubate for an additional 4-18 hours.
-
Detection: Measure the incorporation of the proliferation reagent according to the manufacturer's instructions.
-
Data Analysis: Determine the effect of this compound on T-cell proliferation by comparing the readouts from treated wells to the stimulated vehicle control.
Visualizations
Signaling Pathway of PKCθ in T-Cell Activation
Caption: PKCθ signaling pathway in T-cell activation and the inhibitory action of this compound.
Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: A logical workflow for troubleshooting and minimizing cytotoxicity in in vitro experiments.
References
AS2521780 quality control and purity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AS2521780. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. A stock solution of 10 mM in DMSO is a common starting point.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to three years.[2] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C and is generally stable for up to one year.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: Is this compound stable under normal laboratory conditions?
A3: Like many complex organic molecules, this compound, which contains a pyrimidine ring, may be sensitive to certain conditions. Some pyrimidine-based compounds can be unstable in acidic environments or undergo photolytic decomposition upon prolonged exposure to UV light.[3] Therefore, it is advisable to protect solutions of this compound from strong light and to use buffers with a neutral to slightly basic pH for aqueous dilutions.
Q4: What is the known selectivity profile of this compound?
A4: this compound is a highly potent and selective inhibitor of Protein Kinase C theta (PKCθ) with an IC50 of 0.48 nM. It exhibits more than 30-fold selectivity for PKCθ over other PKC isoforms such as PKCα (IC50: 160 nM) and PKCδ (IC50: 160 nM). It has also been shown to have minimal or no inhibitory effects on a broader panel of other protein kinases.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays
Q: I am not observing the expected inhibitory effect of this compound in my cell-based assays. What could be the reason?
A: Several factors could contribute to a lack of biological activity. Consider the following troubleshooting steps:
-
Compound Integrity: Verify the purity and integrity of your this compound stock. Degradation can occur with improper storage or handling. It is recommended to perform a quality control check.
-
Solubility Issues: this compound may precipitate out of aqueous solutions, especially at higher concentrations. When diluting your DMSO stock into aqueous media, ensure the final DMSO concentration is kept low (typically ≤ 0.1%) to maintain solubility. Visually inspect the media for any signs of precipitation after adding the compound.
-
Cell Health and Density: Ensure your cells are healthy and plated at the correct density. Cell stress or over-confluence can alter signaling pathways and affect the cellular response to inhibitors.
-
Assay Conditions: Optimize the concentration of this compound and the incubation time for your specific cell line and assay. The reported IC50 values in biochemical assays may differ from the effective concentration in a cellular context.
Here is a logical workflow for troubleshooting inconsistent biological activity:
Caption: Troubleshooting workflow for inconsistent biological activity.
Issue 2: Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS)
Q: I see unexpected peaks in my HPLC or LC-MS analysis of this compound. What could these be?
A: Unexpected peaks can arise from several sources. Here's how to investigate:
-
Contamination: The unexpected peaks could be from a contaminated solvent, glassware, or a carryover from a previous injection in the chromatography system. Run a blank (injection of the mobile phase or solvent used to dissolve the compound) to rule this out.
-
Degradation Products: As mentioned, this compound could degrade under certain conditions. Potential degradation could result from exposure to strong acids, bases, or prolonged light.
-
Impurities from Synthesis: The unexpected peaks may be residual starting materials, reagents, or by-products from the chemical synthesis of this compound.
A systematic approach to identifying the source of unexpected peaks is outlined below:
Caption: Workflow for investigating unexpected chromatographic peaks.
Quality Control and Purity Assessment Protocols
The following are example protocols for the quality control and purity assessment of this compound. These should be considered as starting points and may require optimization for your specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of small molecules.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute this solution with the mobile phase to a final concentration of approximately 20 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (a wavelength around the absorbance maximum).
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample should exhibit a single major peak.
Quantitative Data Summary (Example):
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm (example) |
| Expected Purity | >98% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms the identity of the compound by its mass-to-charge ratio (m/z) and provides an additional assessment of purity.
Experimental Protocol:
-
Sample Preparation: Similar to HPLC, prepare a dilute solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC Conditions: Use similar chromatographic conditions as described for HPLC to achieve separation.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for nitrogen-containing compounds like this compound.
-
Mass Analyzer: Scan a mass range that includes the expected molecular weight of this compound.
-
-
Data Analysis: Confirm the presence of the [M+H]+ ion for this compound. The molecular formula of this compound is C30H41N7OS, with a molecular weight of 547.76 g/mol . The expected m/z for the [M+H]+ ion would be approximately 548.77.
Quantitative Data Summary (Example):
| Parameter | Value |
| LC Parameters | |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| MS Parameters | |
| Ionization Mode | ESI Positive |
| Mass Range | 100 - 1000 m/z |
| Expected [M+H]+ | ~548.77 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for structural elucidation and can be used to confirm the identity and purity of a compound by examining its chemical structure.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d6.
-
NMR Experiment: Acquire a proton (¹H) NMR spectrum. For more detailed structural information, 2D NMR experiments like ¹H-¹³C HSQC can be performed.
-
Data Analysis: The resulting spectrum should be consistent with the known chemical structure of this compound. The purity can be estimated by the absence of significant impurity peaks.
Data Interpretation:
-
The proton NMR spectrum will show a series of peaks, with their chemical shifts, integration values, and splitting patterns corresponding to the different protons in the molecule.
-
The absence of unassignable peaks suggests high purity.
-
The presence of a peak corresponding to the solvent used for purification (e.g., ethyl acetate, dichloromethane) might indicate residual solvent, which is a common impurity.
Here is a diagram illustrating the general workflow for purity assessment:
Caption: General workflow for quality control and purity assessment.
References
interpreting unexpected results with AS2521780
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with AS2521780, a potent and selective inhibitor of Protein Kinase C theta (PKCθ).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Protein Kinase C theta (PKCθ). Its primary mechanism is the potent and selective inhibition of PKCθ's enzymatic activity, which plays a crucial role in T-cell activation and signaling pathways.[1][2][3] By blocking PKCθ, this compound is expected to suppress downstream events such as the activation of transcription factors (e.g., NF-κB, AP-1, and NFAT) and the subsequent production of cytokines like Interleukin-2 (IL-2).[1][4]
Q2: What is the expected cellular phenotype after treating T-cells with this compound?
A2: The expected cellular phenotype in T-cells, such as Jurkat cells or primary human T-cells, following treatment with this compound is a dose-dependent reduction in T-cell activation. This can be observed as decreased proliferation and reduced production and secretion of IL-2 upon stimulation with agents like anti-CD3/CD28 antibodies or phorbol esters (PMA) and ionomycin.
Q3: How selective is this compound for PKCθ?
A3: this compound is a highly selective inhibitor of PKCθ. It exhibits a potent IC50 of approximately 0.48 nM for human PKCθ. Its selectivity is reported to be more than 30-fold higher for PKCθ compared to other PKC isoforms.
Data Presentation
Kinase Selectivity Profile of this compound
The following tables summarize the inhibitory activity of this compound against various protein kinases. This data is essential for distinguishing on-target effects from potential off-target effects.
Table 1: Inhibitory Activity (IC50) of this compound against PKC Isoforms
| Kinase | IC50 (nM) | Selectivity vs. PKCθ |
| PKCθ | 0.48 | 1x |
| PKCε | 18 | ~38x |
| PKCα | 160 | ~333x |
| PKCδ | 160 | ~333x |
| PKCβ | >840 | >1750x |
| PKCγ | >840 | >1750x |
| PKCη | >840 | >1750x |
| PKCζ | >840 | >1750x |
| Data compiled from multiple sources. |
Table 2: Illustrative Selectivity of this compound Against a Broader Kinase Panel
| Kinase | IC50 (nM) | Notes |
| PKCθ | 0.48 | Primary Target |
| CDK2 | 84 | Off-target with >100-fold selectivity. |
| Other Kinases (Panel of 26) | >1000 | No significant inhibition observed at 1µM. |
| This table is illustrative. A comprehensive screen against a full kinase panel is recommended for definitive off-target identification. |
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Expected signaling pathway of T-cell activation and inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Troubleshooting Guides
Issue 1: No inhibition of IL-2 production is observed at expected concentrations.
-
Question: I'm using this compound in my Jurkat cell assay, but I'm not seeing the expected decrease in IL-2 production after stimulation. What could be wrong?
-
Answer:
-
Possible Cause 1: Compound Integrity and Concentration. The compound may have degraded, or there may have been a dilution error.
-
Troubleshooting Step: Ensure the stock solution is fresh and has been stored correctly. Verify all dilutions and calculations. Perform a dose-response curve to determine the EC50 in your specific assay setup.
-
-
Possible Cause 2: Suboptimal Cell Stimulation. If the T-cells are not adequately stimulated, the dynamic range to observe inhibition will be small.
-
Troubleshooting Step: Confirm the activity of your stimulating agents (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin). Titrate your stimulus to achieve a robust but sub-maximal response.
-
-
Possible Cause 3: Cell Health and Passage Number. Jurkat cells can lose their responsiveness to stimuli at high passage numbers.
-
Troubleshooting Step: Use low-passage Jurkat cells (typically <20 passages). Ensure cells are healthy and in the logarithmic growth phase before the experiment.
-
-
Issue 2: Significant cell death is observed at concentrations intended for selective PKCθ inhibition.
-
Question: My cell viability is dropping significantly when I treat with this compound at concentrations where I expect to only inhibit PKCθ. Is this an off-target effect?
-
Answer:
-
Possible Cause 1: Off-Target Kinase Inhibition. Although highly selective, at higher concentrations this compound may inhibit other kinases essential for cell survival. For example, it is over 100-fold selective for PKCθ over CDK2, but at high enough concentrations, CDK2 inhibition could impact cell cycle and viability.
-
Troubleshooting Step: Perform a dose-response curve for both IL-2 inhibition (on-target effect) and cell viability (e.g., using an MTT or trypan blue exclusion assay). A significant rightward shift in the IC50 for cytotoxicity compared to the IC50 for target inhibition would suggest an on-target therapeutic window.
-
-
Possible Cause 2: On-Target Toxicity in a Specific Cell Line. In some cellular contexts, the survival of a cell line might be unexpectedly dependent on PKCθ signaling.
-
Troubleshooting Step: Test this compound in a different T-cell line to see if the cytotoxicity is reproducible. A rescue experiment, by overexpressing a drug-resistant PKCθ mutant, could also help differentiate on-target from off-target toxicity.
-
-
Issue 3: Western blot analysis shows incomplete inhibition of downstream signaling.
-
Question: I'm treating my cells with this compound, but the phosphorylation of a downstream substrate of the PKC pathway is only partially reduced. Why isn't the inhibition complete?
-
Answer:
-
Possible Cause 1: Parallel Signaling Pathways. The substrate you are probing may be phosphorylated by other kinases that are not inhibited by this compound. T-cell activation is a complex process with redundant and parallel signaling pathways.
-
Troubleshooting Step: Carefully map the signaling pathway of your substrate of interest. Use pathway-specific inhibitors to dissect the contribution of different kinases. It is also beneficial to probe for phosphorylation of substrates more proximal to PKCθ.
-
-
Possible Cause 2: Insufficient Inhibitor Concentration or Incubation Time. The inhibitor may not have reached a sufficient intracellular concentration to fully engage the target.
-
Troubleshooting Step: Increase the pre-incubation time with this compound before stimulating the cells. Also, perform a dose-response experiment and analyze substrate phosphorylation at various inhibitor concentrations.
-
-
Experimental Protocols
Protocol 1: IL-2 Production Assay in Jurkat T-cells
This protocol is for measuring the effect of this compound on IL-2 production in Jurkat cells stimulated with anti-CD3 and anti-CD28 antibodies.
-
Cell Culture: Maintain Jurkat, Clone E6-1 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Plate Coating: Coat a 96-well flat-bottom plate with 1 µg/mL anti-human CD3 antibody in sterile PBS overnight at 4°C.
-
Cell Plating: Wash the coated plate three times with sterile PBS. Seed Jurkat cells at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the cells and pre-incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add anti-human CD28 antibody to a final concentration of 2 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
IL-2 Measurement: Centrifuge the plate to pellet the cells. Collect the supernatant and measure the IL-2 concentration using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: Western Blot for PKC Pathway Activation
This protocol details a method to assess the phosphorylation status of downstream targets in the PKCθ pathway.
-
Cell Treatment: Seed 2-5 x 10^6 Jurkat cells per well in a 6-well plate. Pre-treat with various concentrations of this compound or vehicle control for 2 hours.
-
Cell Stimulation: Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 15-30 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation and wash once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against a phosphorylated downstream target of PKC (e.g., phospho-CARMA1, phospho-IKKβ) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein of interest and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
References
- 1. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | PKC | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to T-Cell Inhibition: AS2521780 vs. Sotrastaurin (AEB071)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent protein kinase C (PKC) inhibitors, AS2521780 and sotrastaurin (also known as AEB071), with a focus on their application in T-cell inhibition. This document is intended to be a valuable resource for researchers and professionals in immunology and drug development, offering a clear overview of the mechanisms, efficacy, and experimental considerations for each compound.
At a Glance: Key Differences
| Feature | This compound | Sotrastaurin (AEB071) |
| Primary Target | Selective PKCθ inhibitor | Pan-PKC inhibitor (targets multiple isoforms) |
| Mechanism of Action | Suppresses T-cell activation and proliferation by selectively inhibiting PKCθ. | Inhibits T-cell activation and proliferation by blocking multiple PKC isoforms, impacting pathways like NF-κB and NFAT.[1][2] |
| Reported Potency | IC50 of 0.48 nM for recombinant human PKCθ.[3] | Ki values in the subnanomolar to low nanomolar range for various PKC isoforms.[4][5] |
| Key Application | Potential as a targeted immunosuppressant for T-cell-mediated autoimmune diseases. | Investigated for use in organ transplantation and autoimmune diseases like psoriasis. |
Mechanism of Action and Signaling Pathways
Both this compound and sotrastaurin target the protein kinase C (PKC) family of enzymes, which are crucial for T-cell signaling. However, their distinct selectivity profiles lead to different downstream effects.
This compound is a potent and highly selective inhibitor of PKCθ, an isoform predominantly expressed in T-cells and critical for T-cell receptor (TCR) signaling. By selectively targeting PKCθ, this compound aims to provide a more focused immunosuppressive effect with potentially fewer off-target effects.
Sotrastaurin (AEB071) is a pan-PKC inhibitor, meaning it targets a broader range of PKC isoforms, including classical (α, β) and novel (θ, δ, ε, η) isoforms. This broad activity allows it to inhibit multiple downstream signaling pathways crucial for T-cell activation, such as the NF-κB and the Nuclear Factor of Activated T-cells (NFAT) pathways.
Quantitative Data on T-Cell Inhibition
The following tables summarize the available quantitative data for this compound and sotrastaurin. It is important to note that the experimental conditions under which these data were generated may differ, precluding a direct comparison of potency.
This compound Performance Data
| Assay | Target/Cell Line | IC50 | Reference |
| Enzyme Activity | Recombinant Human PKCθ | 0.48 nM | |
| IL-2 Gene Transcription | Jurkat T-cells (CD3/CD28 stimulated) | 14 nM | |
| T-Cell Proliferation | Human Primary T-cells (CD3/CD28 stimulated) | 17 nM | |
| Cytokine Production | Rat Splenocytes (Concanavalin A stimulated) | 8.9 nM (for IL-2) | |
| Cytokine Production | Monkey PBMCs (Concanavalin A stimulated) | 10.5 nM (for IL-2) |
Sotrastaurin (AEB071) Performance Data
| Assay | Target | Ki | Reference |
| Enzyme Activity | PKCθ | 0.22 nM | |
| Enzyme Activity | PKCβ | 0.64 nM | |
| Enzyme Activity | PKCα | 0.95 nM | |
| Enzyme Activity | PKCη | 1.8 nM | |
| Enzyme Activity | PKCδ | 2.1 nM | |
| Enzyme Activity | PKCε | 3.2 nM |
| Assay | Cell Type | IC50 | Reference |
| T-Cell Proliferation (MLR) | Human T-cells | 37 nM | |
| T-Cell Proliferation (MLR) | Human T-cells | 90 nM (45 ng/ml) |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are outlines of common experimental protocols used to assess the T-cell inhibitory activity of these compounds.
In Vitro T-Cell Proliferation Assay (Sotrastaurin)
This protocol describes a common method to evaluate the effect of a compound on T-cell proliferation using either mixed lymphocyte reaction (MLR) or anti-CD3/CD28 antibody stimulation.
References
- 1. benchchem.com [benchchem.com]
- 2. PKC inhibitors: potential in T cell-dependent immune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PKCθ Inhibitors for Autoimmune Research
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase C theta (PKCθ) has emerged as a critical regulator of T-cell activation and signaling, making it a highly attractive therapeutic target for a range of autoimmune and inflammatory diseases. The development of potent and selective PKCθ inhibitors is a key focus of academic and industrial research. This guide provides an objective comparison of prominent PKCθ inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tools for their studies.
The Role of PKCθ in Autoimmunity
PKCθ, a member of the novel PKC family, is predominantly expressed in T-lymphocytes.[1] Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCθ translocates to the immunological synapse, where it orchestrates the activation of key transcription factors, including NF-κB, AP-1, and NFAT.[1] These transcription factors are essential for T-cell activation, proliferation, and cytokine production, processes that are dysregulated in autoimmune disorders.[1] Studies in PKCθ-deficient mice have demonstrated resistance to experimental models of multiple sclerosis (MS), inflammatory bowel disease (IBD), and rheumatoid arthritis, highlighting the therapeutic potential of PKCθ inhibition.[2][3] Selective inhibition of PKCθ is anticipated to modulate pathogenic T-cell responses without causing broad immunosuppression.
Comparison of PKCθ Inhibitors
The development of selective PKCθ inhibitors has been challenging due to the high degree of homology within the PKC family. However, several promising candidates have been identified, ranging from early-stage tool compounds to clinical-stage molecules. This section compares some of the notable PKCθ inhibitors based on their biochemical potency and cellular activity.
| Inhibitor | Target(s) | PKCθ IC50/Ki | Selectivity | Development Stage | Reference(s) |
| Sotrastaurin (AEB071) | Pan-PKC inhibitor (potent against α, β, θ) | Ki: 0.22 nM | Poor kinome selectivity | Clinical Trials | |
| "Compound 20" | Selective PKCθ inhibitor | IC50: 18 nM | Selective for PKCθ | Preclinical | |
| Vertex Compound 22 | Selective PKCθ inhibitor | Ki: <1 nM (PKCθ); IL-2 IC50: 0.01 µM | >16-fold selective over PKCδ | Preclinical | |
| EXS4318 | Potent and selective PKCθ inhibitor | Data not publicly available | High selectivity reported | Phase 1 Clinical Trial |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) are measures of inhibitor potency. A lower value indicates higher potency. Selectivity is crucial to minimize off-target effects.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PKCθ signaling and inhibitor evaluation is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the PKCθ signaling cascade, a typical experimental workflow for inhibitor testing, and a logical framework for selecting a suitable inhibitor.
Caption: PKCθ signaling pathway in T-cell activation.
Caption: Experimental workflow for PKCθ inhibitor evaluation.
References
- 1. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective protein kinase Cθ (PKCθ) inhibitors for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of AS2521780 and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor AS2521780 with other relevant inhibitors, focusing on their selectivity profiles. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate chemical tools for research and drug development.
Introduction to this compound
This compound is a potent and highly selective inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in the T-cell receptor signaling pathway.[1][2] Its targeted action on PKCθ makes it a valuable tool for studying T-cell mediated immunity and a potential therapeutic agent for autoimmune diseases.[1][3] This guide compares the selectivity of this compound with that of prominent PI3K inhibitors, ZSTK474 and GDC-0941, which also play crucial roles in immune cell signaling.
Kinase Inhibitor Selectivity Profiles
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. A highly selective inhibitor minimizes off-target effects, leading to more precise experimental results and potentially a better safety profile in a clinical setting. The following tables summarize the inhibitory activity of this compound, ZSTK474, and GDC-0941 against their primary targets and a broader panel of kinases.
Table 1: Potency against Primary Targets (IC50, nM)
| Inhibitor | Primary Target(s) | IC50 (nM) |
| This compound | PKCθ | 0.48[1] |
| ZSTK474 | PI3Kα | 16 |
| PI3Kβ | 44 | |
| PI3Kδ | 4.6 | |
| PI3Kγ | 49 | |
| GDC-0941 | PI3Kα | 3 |
| PI3Kδ | 3 | |
| PI3Kβ | 33 | |
| PI3Kγ | 75 |
Table 2: Selectivity of this compound against a Panel of Protein Kinase C Isoforms
| Kinase | IC50 (nM) | Fold Selectivity vs. PKCθ |
| PKCθ | 0.48 | 1 |
| PKCε | 18 | >37 |
| PKCα | 160 | >333 |
| PKCβI | >1000 | >2083 |
| PKCγ | 200 | >416 |
| PKCδ | 160 | >333 |
| PKCη | >1000 | >2083 |
| PKCζ | >1000 | >2083 |
| Data sourced from Fukahori et al., 2014. |
Table 3: Selectivity of this compound against a Broader Kinase Panel
This compound was tested against a panel of 27 additional kinases (14 tyrosine kinases and 13 serine/threonine kinases) at a concentration of 1 µM. Of these, only Cyclin-Dependent Kinase 2 (CDK2) showed moderate inhibition with an IC50 of 84 nM, representing over 175-fold selectivity relative to PKCθ. The other 26 kinases were not significantly inhibited.
Table 4: KINOMEscan Selectivity Profile of ZSTK474
The following table presents a selection of kinases for which ZSTK474 shows significant binding, as determined by KINOMEscan technology. The results are shown as "percent of control," where a lower percentage indicates stronger binding. The test concentration was 10 µM.
| Kinase | Percent of Control |
| PIK3CD (PI3Kδ) | 0.5 |
| PIK3CA (PI3Kα) | 1 |
| PIK3CB (PI3Kβ) | 1 |
| PIK3CG (PI3Kγ) | 1 |
| MTOR | 3.5 |
| DNA-PK (PRKDC) | 10 |
| ATM | 15 |
| ATR | 20 |
| Data sourced from publicly available KINOMEscan results. |
Table 5: KINOMEscan Selectivity Profile of GDC-0941 (Pictilisib)
The following table displays the dissociation constants (Kd) for GDC-0941 against a selection of kinases from a KINOMEscan panel of 442 kinases. A lower Kd value indicates a stronger binding affinity.
| Kinase | Kd (nM) |
| PIK3CA (PI3Kα) | 2.8 |
| PIK3CD (PI3Kδ) | 3.1 |
| PIK3CB (PI3Kβ) | 29 |
| PIK3CG (PI3Kγ) | 53 |
| MTOR | 160 |
| CLK2 | 190 |
| STK16 | 230 |
| CSNK1E | 350 |
| Data sourced from publicly available KINOMEscan results. |
Experimental Protocols
The determination of kinase inhibitor potency and selectivity is commonly performed using in vitro kinase assays. Below are generalized protocols for two widely used assay formats.
ADP-Glo™ Kinase Assay (Promega)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest, the specific substrate, ATP, and the test inhibitor (e.g., this compound) at various concentrations in a kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The amount of ADP produced is proportional to the luminescent signal.
-
Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
-
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.
-
Assay Setup:
-
Prepare a solution of the kinase tagged with an epitope (e.g., GST, His) and a europium (Eu)-labeled anti-tag antibody.
-
Prepare a solution of an Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Binding Reaction:
-
In a microplate, combine the kinase/antibody mixture, the tracer, and the test inhibitor.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Data Analysis:
-
Measure the TR-FRET signal on a plate reader (excitation ~340 nm, emission at 615 nm and 665 nm).
-
Binding of the tracer to the kinase-antibody complex results in a high FRET signal.
-
Competitive binding of the inhibitor displaces the tracer, leading to a decrease in the FRET signal.
-
Calculate the emission ratio (665 nm / 615 nm) and plot it against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways
The following diagrams illustrate the signaling pathways in which PKCθ and PI3K are involved, providing context for the action of their respective inhibitors.
References
Validating AS2521780 Efficacy: A Comparative Guide to Genetic Knockout Corroboration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective Protein Kinase C theta (PKCθ) inhibitor, AS2521780, with genetic knockout models and alternative inhibitors. The objective is to demonstrate how data from genetic knockouts can be used to validate the on-target efficacy and phenotypic consequences of a pharmacological agent. All experimental data is presented to support this validation framework.
Mechanism of Action: The PKCθ Signaling Pathway in T-Cell Activation
Protein Kinase C theta (PKCθ) is a serine/threonine kinase predominantly expressed in T-lymphocytes. It is a critical node in the signaling cascade initiated by T-cell receptor (TCR) and CD28 co-receptor engagement. Upon activation, PKCθ relocates to the immunological synapse, where it triggers downstream pathways leading to the activation of key transcription factors, including NF-κB, AP-1, and NFAT.[1][2] These factors are essential for the transcription of cytokine genes, most notably Interleukin-2 (IL-2), a potent T-cell mitogen that drives cellular proliferation and effector function.[1][2][3]
This compound is a potent and highly selective small molecule inhibitor of PKCθ, designed to interrupt this signaling cascade and thereby suppress T-cell activation. This makes it a promising candidate for treating T-cell-mediated autoimmune diseases.
Validating Efficacy: Pharmacological Inhibition vs. Genetic Knockout
The gold standard for validating that a drug's effect is mediated through its intended target is to compare its phenotype to that of a genetic knockout of the target. If the pharmacological inhibition by this compound accurately mimics the effects of deleting the PKCθ gene (Prkcq), it provides strong evidence of on-target activity.
Studies on Prkcq-/- mice consistently show that their mature T-cells have severe defects in TCR-induced proliferation and cytokine production. This phenotype aligns directly with the observed effects of this compound in cellular assays.
Quantitative Data Comparison
The following tables summarize the quantitative data supporting the efficacy and selectivity of this compound, comparing it with genetic knockout phenotypes and alternative inhibitors.
Table 1: this compound Kinase Selectivity Profile
This table demonstrates the high selectivity of this compound for PKCθ over other PKC isoforms.
| PKC Isoform | This compound IC50 (nM) | Selectivity vs. PKCθ |
| PKCθ | 0.48 | 1x |
| PKCε | 18 | 37.5x |
| PKCα | 160 | 333x |
| PKCδ | 160 | 333x |
| PKCβI | >840 | >1750x |
| PKCγ | >1000 | >2083x |
| PKCη | >1000 | >2083x |
| PKCζ | >1000 | >2083x |
| (Data sourced from references) |
Table 2: Comparison of Pharmacological vs. Genetic Inhibition of PKCθ
This table compares the functional outcomes of this compound treatment with the reported phenotype of T-cells from PKCθ knockout mice.
| Functional Readout | This compound Treatment | PKCθ Genetic Knockout (in Prkcq-/- mice) |
| Target | PKCθ kinase activity | PKCθ protein expression |
| IL-2 Production | Inhibition (IC50 = 14 nM in Jurkat T-cells) | Severely impaired upon TCR/CD28 stimulation |
| T-Cell Proliferation | Inhibition (IC50 = 17 nM in primary T-cells) | Drastically reduced upon TCR/CD28 stimulation |
| Transcription Factor Activation | Suppresses NF-κB and AP-1 pathways | Impaired activation of NF-κB and AP-1 |
| Overall Effect | T-cell specific immunosuppression | Defective T-cell activation |
Table 3: Comparison with Alternative Selective PKCθ Inhibitors
This table compares the potency and selectivity of this compound with other known selective inhibitors of PKCθ.
| Inhibitor | PKCθ IC50/Ki (nM) | Selectivity Marker (PKCδ IC50/Ki, nM) | Cellular IL-2 IC50 (nM) |
| This compound | 0.48 (IC50) | 160 | 14 |
| VTX-27 | 0.08 (Ki) | 16 | 11 |
| CC-90005 | 8 (IC50) | 4440 | 150 |
| (Data sourced from references) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate PKCθ inhibitor efficacy.
Protocol 1: In Vitro T-Cell Proliferation Assay (CFSE-based)
This assay measures the extent to which T-cells divide upon stimulation, a hallmark of T-cell activation. Proliferation is measured by the dilution of the fluorescent dye CFSE.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1x106 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI + 10% FBS). Wash cells twice.
-
Treatment: Plate 1x105 CFSE-labeled cells per well in a 96-well U-bottom plate. Add serial dilutions of this compound (or vehicle control, e.g., 0.1% DMSO) and pre-incubate for 1-2 hours.
-
Stimulation: Add T-cell activators, such as anti-CD3/CD28 beads, at the manufacturer's recommended concentration. Include unstimulated and vehicle-only stimulated controls.
-
Incubation: Culture the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Surface Staining: Harvest cells and stain with fluorescently-conjugated antibodies against T-cell surface markers (e.g., anti-CD4, anti-CD8) to gate on specific populations.
-
Flow Cytometry: Acquire samples on a flow cytometer, ensuring a sufficient number of events are collected for the T-cell populations.
-
Data Analysis: Gate on CD4+ or CD8+ T-cells and analyze the CFSE fluorescence histogram. Each peak of halved fluorescence intensity represents a cell division. Calculate the percentage of divided cells and the proliferation index.
Protocol 2: IL-2 Production Assay (Jurkat T-cells & ELISA)
This assay quantifies the secretion of IL-2 from Jurkat T-cells, an immortalized human T-cell line, following stimulation.
Methodology:
-
Cell Seeding: Seed Jurkat T-cells at a density of 2x105 cells/mL (100 µL/well) into a 96-well flat-bottom plate and allow them to rest overnight.
-
Inhibitor Treatment: Add 10 µL of this compound dilutions (or vehicle control) to the wells and incubate for 2 hours.
-
Stimulation: Add 10 µL of anti-CD3 and anti-CD28 antibodies (final concentration ~5 µg/mL each) to stimulate the cells.
-
Incubation: Culture for 16-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect 80-100 µL of the supernatant without disturbing the cell pellet.
-
ELISA: Quantify the concentration of IL-2 in the supernatant using a commercial Human IL-2 ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Generate a standard curve from the IL-2 standards. Calculate the IL-2 concentration for each sample and determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
Conclusion
The potent and selective inhibition of PKCθ by this compound results in a clear immunological phenotype: the suppression of T-cell activation, proliferation, and IL-2 production. This pharmacological profile shows strong concordance with the phenotype observed in PKCθ genetic knockout mice, providing robust validation of its on-target mechanism of action. Comparative data with other selective inhibitors further contextualizes its potency. The experimental frameworks provided herein offer a basis for the continued evaluation of this compound and other immunomodulatory compounds in a drug development setting.
References
- 1. Protein Kinase C Theta (PKCθ): A Key Player in T Cell Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Yin and Yang of Protein Kinase C-theta (PKCθ): A Novel Drug Target for Selective Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AS2521780: A Selective PKCθ Inhibitor for T-Cell Mediated Immune Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the novel Protein Kinase C theta (PKCθ) inhibitor, AS2521780, with other immunomodulatory compounds. The following sections present a comparative analysis of its biochemical potency, cellular activity, and in vivo efficacy, supported by experimental data and detailed protocols. This document is intended to serve as a valuable resource for researchers in immunology, autoimmune diseases, and transplant medicine.
Introduction to this compound
This compound is a potent and highly selective, small-molecule inhibitor of PKCθ, a key enzyme in the T-cell receptor (TCR) signaling pathway.[1] Selective inhibition of PKCθ is a promising therapeutic strategy for T-cell-mediated autoimmune diseases and the prevention of allograft rejection, with the potential for a better safety profile compared to broader immunosuppressants.[2][3] this compound has demonstrated efficacy in preclinical models of T-cell activation and autoimmune disease.[1]
Biochemical Potency and Selectivity
A critical aspect of a targeted inhibitor is its potency and selectivity. The following tables summarize the inhibitory activity of this compound and a comparator PKC inhibitor, Sotrastaurin (AEB071), against a panel of PKC isoforms.
Table 1: Inhibitory Activity of this compound against PKC Isoforms
| Kinase | IC50 (nM) |
| PKCθ | 0.48 |
| PKCε | 18 |
| PKCα | 160 |
| PKCδ | 160 |
Data from Fukahori et al. (2014)[1] and MedChemExpress product datasheet.
Table 2: Inhibitory Activity of Sotrastaurin (AEB071) against PKC Isoforms
| Kinase | Ki (nM) |
| PKCθ | 0.22 |
| PKCβ | 0.64 |
| PKCα | 0.95 |
| PKCη | 1.8 |
| PKCδ | 2.1 |
| PKCε | 3.2 |
Data compiled from various in vitro kinase assays as presented by BenchChem.
Comparison with Other Immunosuppressants
A broader comparison with established immunosuppressants provides context for the potential therapeutic positioning of this compound.
Table 3: Qualitative Comparison of Immunosuppressive Agents
| Compound | Primary Mechanism of Action | Key Cellular Target(s) | Therapeutic Areas |
| This compound | Selective inhibitor of PKCθ, blocking T-cell activation and IL-2 production. | T-cells (specifically PKCθ) | Autoimmune diseases, Transplant rejection (preclinical) |
| Sotrastaurin (AEB071) | Pan-PKC inhibitor with high potency for classical and novel PKC isoforms. | T-cells, B-cells, other cells expressing target PKC isoforms | Transplant rejection, Psoriasis (clinical trials) |
| Tacrolimus (FK506) | Calcineurin inhibitor; prevents the dephosphorylation of NFAT, a key transcription factor for IL-2 gene expression. | T-cells (Calcineurin) | Transplant rejection, Atopic dermatitis, Ulcerative colitis |
| Mycophenolate Mofetil (MMF) | Inhibitor of inosine monophosphate dehydrogenase (IMPDH), leading to depletion of guanosine nucleotides and inhibition of T and B cell proliferation. | T-cells, B-cells (IMPDH) | Transplant rejection, Lupus nephritis, Autoimmune diseases (off-label) |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating compounds like this compound, the following diagrams are provided.
Caption: PKCθ signaling pathway in T-cell activation.
Caption: General experimental workflow for inhibitor validation.
Experimental Protocols
T-Cell Proliferation Assay (Stimulation via anti-CD3 and anti-CD28)
Objective: To assess the inhibitory effect of compounds on T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells.
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.
-
96-well flat-bottom culture plates.
-
Plate-bound anti-human CD3 antibody (clone UCHT1 or OKT3).
-
Soluble anti-human CD28 antibody (clone CD28.2).
-
This compound and other comparator compounds.
-
Cell proliferation reagent (e.g., [3H]-thymidine or CFSE).
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (1-5 µg/mL in sterile PBS) by incubating for 2-4 hours at 37°C or overnight at 4°C. Wash the wells three times with sterile PBS to remove unbound antibody.
-
Cell Plating: Isolate PBMCs or primary T-cells and resuspend them in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of the antibody-coated plate.
-
Compound Addition: Prepare serial dilutions of this compound and comparator compounds in complete medium. Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Co-stimulation: Add soluble anti-CD28 antibody to each well at a final concentration of 1-2 µg/mL.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-thymidine incorporation: Add 1 µCi of [3H]-thymidine to each well during the last 18 hours of incubation. Harvest the cells onto filter mats and measure radioactivity using a scintillation counter.
-
CFSE staining: Prior to plating, label the cells with CFSE. After incubation, harvest the cells and analyze CFSE dilution by flow cytometry.
-
Adjuvant-Induced Arthritis (AIA) in Rats
Objective: To evaluate the in vivo efficacy of this compound in a T-cell-dependent model of autoimmune arthritis.
Materials:
-
Male Lewis rats (6-8 weeks old).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
This compound formulated for oral administration.
-
Calipers for measuring paw volume.
Procedure:
-
Induction of Arthritis: On day 0, induce arthritis by injecting 100 µL of CFA emulsion into the subplantar region of the left hind paw.
-
Compound Administration: Orally administer this compound or vehicle daily or twice daily, starting from the day of induction (prophylactic model) or after the onset of clinical signs (therapeutic model).
-
Clinical Assessment: Monitor the rats daily for clinical signs of arthritis. Measure the volume of both hind paws using a plethysmometer or calipers at regular intervals. Assign a clinical score based on the severity of erythema and swelling in each paw.
-
Termination and Analysis: At the end of the study (e.g., day 21), euthanize the animals. Collect hind paws for histopathological analysis to assess inflammation, pannus formation, and bone/cartilage destruction. Spleens and lymph nodes can be collected for ex vivo analysis of T-cell responses.
Conclusion
This compound is a highly potent and selective inhibitor of PKCθ with demonstrated activity in in vitro and in vivo models of T-cell-mediated immunity. Its high selectivity for PKCθ over other PKC isoforms suggests the potential for a favorable safety profile. When compared to the broader PKC inhibitor Sotrastaurin, this compound exhibits a more targeted profile. In the context of other immunosuppressants like Tacrolimus and Mycophenolate Mofetil, this compound offers a distinct mechanism of action by specifically targeting a key kinase in the T-cell activation pathway. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of this compound. The data and protocols presented in this guide provide a solid foundation for such future investigations.
References
AS2521780 efficacy in preclinical versus clinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of the Protein Kinase C theta (PKCθ) inhibitor, AS2521780, against the clinical findings for sotrastaurin (AEB071), another PKC inhibitor. Due to the absence of publicly available clinical trial data for this compound, sotrastaurin has been used as a proxy to offer insights into the potential clinical translation of PKCθ inhibition.
Executive Summary
This compound has demonstrated potent and selective inhibitory activity against PKCθ in preclinical studies, translating to significant efficacy in animal models of autoimmune disease and allograft rejection. In contrast, the clinical development of the broader PKC inhibitor sotrastaurin has shown limited efficacy in metastatic uveal melanoma, highlighting the challenges of translating preclinical findings to the clinic. This guide presents the available data to inform future research and development in this area.
Preclinical Efficacy of this compound
This compound is a highly selective inhibitor of PKCθ, a key enzyme in the T-cell activation signaling pathway. Its preclinical profile is characterized by potent in vitro activity and significant efficacy in in vivo models.
In Vitro Activity
| Parameter | Value | Cell Line/System |
| PKCθ Inhibition (IC50) | 0.48 nM | Recombinant human PKCθ |
| IL-2 Gene Transcription Inhibition (IC50) | 14 nM | Jurkat T cells (CD3/CD28-induced) |
| Human Primary T-cell Proliferation Inhibition (IC50) | 17 nM | Human primary T cells |
In Vivo Efficacy
| Model | Species | Key Findings |
| Adjuvant-Induced Arthritis | Rat | Dose-dependent reduction in paw swelling. |
| Cardiac Allograft Rejection | Rat | Prolonged allograft survival as monotherapy and in combination with FK506 or MMF. |
| Renal Allograft Rejection | Non-human primate | Prolonged allograft survival in combination with FK506. |
Clinical Efficacy of Sotrastaurin (AEB071) - A PKC Inhibitor Analog
Sotrastaurin is an inhibitor of classical and novel PKC isoforms that has been evaluated in clinical trials for various indications, including uveal melanoma.
Phase I/Ib Clinical Trial in Metastatic Uveal Melanoma
| Parameter | Details |
| Study Design | Phase I dose-escalation and Phase Ib combination therapy trials. |
| Patient Population | Patients with metastatic uveal melanoma. |
| Dosing | Dose escalation from 100 mg BID to 400 mg BID in combination with other agents. |
| Efficacy | No objective responses were observed in a Phase Ib study of sotrastaurin combined with the PI3Kα inhibitor alpelisib. The median progression-free survival was 8 weeks[1][2]. In another Phase Ib trial with the MEK inhibitor binimetinib, stable disease was observed in 60.5% of patients, but no radiographic responses were achieved[3][4]. A Phase I monotherapy study showed one partial response and stable disease in 47% of patients, with a median progression-free survival of 15.4 weeks[5]. |
| Safety | Common treatment-related adverse events included nausea, diarrhea, vomiting, and fatigue. |
Experimental Protocols
Preclinical: Rat Adjuvant-Induced Arthritis Model (Generalized Protocol)
-
Induction of Arthritis: Male Lewis rats are injected intradermally at the base of the tail or in a footpad with heat-killed Mycobacterium tuberculosis suspended in paraffin oil.
-
Treatment: this compound is administered orally at various doses.
-
Assessment: Paw swelling is measured periodically to assess the inflammatory response. Histopathological analysis of the joints can also be performed to evaluate cartilage and bone destruction.
Clinical: Phase Ib Trial of Sotrastaurin and Alpelisib in Uveal Melanoma (NCT01801358)
-
Patient Selection: Patients with metastatic uveal melanoma with GNAQ/11 mutations were enrolled.
-
Study Design: A multicenter, open-label, dose-escalation study to determine the maximum tolerated dose (MTD) of the combination.
-
Treatment: Patients received escalating doses of oral sotrastaurin (twice daily) and alpelisib (once daily) in 28-day cycles.
-
Assessments:
-
Safety: Monitored for dose-limiting toxicities (DLTs) and adverse events.
-
Efficacy: Tumor responses were evaluated using RECIST criteria. Progression-free survival was a key endpoint.
-
Pharmacokinetics and Pharmacodynamics: Blood samples were collected to assess drug concentrations and target inhibition.
-
Signaling Pathways and Experimental Workflows
PKCθ Signaling Pathway in T-Cell Activation
Caption: this compound inhibits PKCθ in the T-cell signaling pathway.
Preclinical Experimental Workflow: Adjuvant-Induced Arthritis
References
- 1. mdpi.com [mdpi.com]
- 2. A Phase Ib Study of Sotrastaurin, a PKC Inhibitor, and Alpelisib, a PI3Kα Inhibitor, in Patients with Metastatic Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase Ib trial of combined PKC and MEK inhibition with sotrastaurin and binimetinib in patients with metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
A Head-to-Head Comparison of Novel Protein Kinase C Theta (PKCθ) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Next Wave of Immunomodulatory Agents
Protein Kinase C theta (PKCθ) has emerged as a critical regulator of T-cell activation and a highly promising therapeutic target for a range of autoimmune and inflammatory diseases. Its selective expression in T-lymphocytes and crucial role in the T-cell receptor (TCR) signaling cascade make it an attractive candidate for targeted immunotherapy, potentially avoiding the broad immunosuppression associated with current treatments. This guide provides a head-to-head comparison of novel PKCθ inhibitors, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Performance at a Glance: A Comparative Analysis
The landscape of PKCθ inhibitors is rapidly evolving, with several promising candidates progressing through preclinical and clinical development. Below is a summary of key performance data for a selection of these novel inhibitors.
| Inhibitor | Company | Development Stage | PKCθ Potency (IC50/Ki) | Selectivity Profile | Cellular Activity (IC50) |
| Sotrastaurin (AEB071) | Novartis | Phase 2 | Ki: 0.22 nM | Pan-PKC inhibitor (also inhibits PKCα, β, δ, ε, η) | T-cell proliferation (MLR): ~89 nM |
| CC-90005 | Bristol Myers Squibb | Clinical Development | IC50: 8 nM | >550-fold selective over PKCδ (IC50: 4440 nM) | IL-2 expression (PBMCs): 0.15 µM |
| EXS4318 | Exscientia/Bristol Myers Squibb | Phase 1 | Potent and Selective (Specific data not publicly available) | High selectivity against other kinases | IND-enabling studies demonstrated high on-target activity |
| C-20 | N/A (Research Compound) | Preclinical | IC50: 18 nM | Selective for PKCθ | Enhances suppressive function of Treg cells |
Deep Dive: Inhibitor Profiles
Sotrastaurin (AEB071)
Sotrastaurin is a potent, orally bioavailable pan-PKC inhibitor with a particularly high affinity for PKCθ (Ki of 0.22 nM)[1]. While its broad-spectrum activity against multiple PKC isoforms can be a double-edged sword, it has demonstrated significant immunosuppressive effects by inhibiting T-cell activation and proliferation[2]. Clinical trials have explored its utility in preventing organ transplant rejection and in treating certain autoimmune conditions.
CC-90005
Developed by Bristol Myers Squibb, CC-90005 is a potent and selective PKCθ inhibitor with an IC50 of 8 nM[3]. A key advantage of CC-90005 is its impressive selectivity over other PKC isoforms, particularly PKCδ, which is over 550 times less sensitive to the compound[3]. This selectivity is crucial for minimizing off-target effects. In cellular assays, CC-90005 effectively inhibits T-cell activation, as demonstrated by the suppression of IL-2 expression in peripheral blood mononuclear cells (PBMCs) with an IC50 of 0.15 µM[3].
EXS4318
EXS4318, a product of the collaboration between Exscientia and Bristol Myers Squibb, is a novel, potent, and selective PKCθ inhibitor that has advanced into Phase 1 clinical trials. While specific potency and selectivity data are not yet publicly available, it has been described as having a favorable therapeutic index in preclinical studies. The development of EXS4318 highlights the application of artificial intelligence in designing highly selective kinase inhibitors.
C-20 (Compound 20)
C-20 is a research compound that has been instrumental in elucidating the role of PKCθ in T-cell function. It is a selective inhibitor of PKCθ with a reported IC50 of 18 nM. Notably, studies using C-20 have shown that inhibiting PKCθ can enhance the suppressive function of regulatory T-cells (Tregs), suggesting a potential therapeutic avenue for restoring immune tolerance in autoimmune diseases.
The PKCθ Signaling Cascade in T-Cell Activation
The activation of T-cells via the T-cell receptor (TCR) and co-stimulatory molecules like CD28 initiates a complex signaling cascade in which PKCθ plays a pivotal role. The following diagram illustrates the key steps in this pathway.
Experimental Corner: Methodologies for Inhibitor Evaluation
The characterization of novel PKCθ inhibitors relies on a suite of robust biochemical and cell-based assays. Below are detailed protocols for key experiments commonly employed in the field.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of a compound against purified PKCθ enzyme.
1. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by PKCθ. A europium cryptate-labeled anti-phospho-serine/threonine antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the europium donor and XL665 acceptor into close proximity, resulting in a FRET signal.
-
Protocol:
-
Prepare a reaction buffer containing HEPES, MgCl₂, DTT, and a serine/threonine peptide substrate.
-
Add purified recombinant PKCθ enzyme to the wells of a microplate.
-
Add serial dilutions of the test inhibitor (e.g., Sotrastaurin, CC-90005) or DMSO as a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled antibody, and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Radiometric Filter Binding Assay
-
Principle: This classic "gold standard" assay directly measures the incorporation of a radiolabeled phosphate group (from [γ-³³P]ATP) onto a substrate peptide by the kinase.
-
Protocol:
-
Prepare a reaction mixture containing buffer, MgCl₂, the substrate peptide, and the test inhibitor at various concentrations.
-
Add purified PKCθ enzyme to the mixture.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate at room temperature for a specified time.
-
Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter membrane.
-
Wash the filter extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Cell-Based Assays
Objective: To assess the functional consequences of PKCθ inhibition in a cellular context.
1. Jurkat T-Cell IL-2 Secretion Assay
-
Principle: Jurkat cells, an immortalized human T-lymphocyte cell line, are stimulated to produce and secrete Interleukin-2 (IL-2), a key cytokine in T-cell activation. The amount of secreted IL-2 is quantified, typically by ELISA, to measure the inhibitory effect of a compound on T-cell activation.
-
Protocol:
-
Culture Jurkat T-cells in appropriate media.
-
Pre-incubate the cells with various concentrations of the PKCθ inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin, or with anti-CD3 and anti-CD28 antibodies, to activate the T-cell signaling pathway.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value of the inhibitor for IL-2 secretion.
-
Conclusion
The selective inhibition of PKCθ represents a highly promising strategy for the treatment of T-cell-mediated autoimmune and inflammatory diseases. The compounds highlighted in this guide, from the pan-PKC inhibitor Sotrastaurin to the highly selective CC-90005 and the emerging EXS4318, showcase the significant progress in this field. The continued development of potent and selective PKCθ inhibitors, guided by robust biochemical and cellular assays, holds the potential to deliver a new generation of targeted immunomodulatory therapies with improved efficacy and safety profiles.
References
A Comparative Analysis of AS2521780 and Other Immunomodulators for T-Cell Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Protein Kinase C theta (PKCθ) inhibitor, AS2521780, with other immunomodulatory agents, including the pan-PKC inhibitor sotrastaurin and prominent Phosphoinositide 3-kinase (PI3K) inhibitors idelalisib and duvelisib. This document aims to deliver an objective evaluation of their performance based on available experimental data, detailing their mechanisms of action, potency, and effects on T-cell function.
Executive Summary
T-cell activation is a critical process in the adaptive immune response and a key target for therapeutic intervention in autoimmune diseases and organ transplantation. This guide evaluates and compares a selective PKCθ inhibitor, this compound, a pan-PKC inhibitor, sotrastaurin, and two PI3K inhibitors, idelalisib and duvelisib. This compound exhibits remarkable selectivity for PKCθ, a key kinase in T-cell receptor signaling. Sotrastaurin offers broader inhibition across PKC isoforms. In contrast, idelalisib and duvelisib target the PI3K pathway, another crucial axis in immune cell regulation. The comparative data presented herein will assist researchers in selecting the most appropriate tool compounds for their studies and provide insights for the development of next-generation immunomodulators.
Data Presentation: Quantitative Comparison of Immunomodulators
The following tables summarize the in vitro potency of this compound, sotrastaurin, idelalisib, and duvelisib against their respective kinase targets and their functional effects on T-cells.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Isoform | IC50 / Ki (nM) | Selectivity Profile |
| This compound | PKCθ | 0.48 (IC50)[1][2][3][4] | >30-fold selective over other PKC isoforms[1]. IC50 for PKCε is 18 nM, PKCα and PKCδ are 160 nM. |
| Sotrastaurin (AEB071) | PKCθ | 0.22 (Ki) | Pan-PKC inhibitor. Ki values for other isoforms: PKCα (0.95 nM), PKCβ (0.64 nM), PKCδ (2.1 nM), PKCε (3.2 nM), PKCη (1.8 nM). |
| Idelalisib (CAL-101) | PI3Kδ | 2.5 (IC50) | Highly selective for PI3Kδ. IC50 for other isoforms: PI3Kα (820-8600 nM), PI3Kβ (565-4000 nM), PI3Kγ (89-2100 nM). |
| Duvelisib (IPI-145) | PI3Kδ | 1-2.5 (IC50) | Dual PI3Kδ/γ inhibitor. IC50 for PI3Kγ is 27-50 nM. Less potent against PI3Kα (1602 nM) and PI3Kβ (85 nM). |
Table 2: Functional Inhibition of T-Cell Responses
| Compound | Assay | Cell Type | IC50 (nM) |
| This compound | IL-2 Gene Transcription | Jurkat T-cells | 14 |
| T-Cell Proliferation | Human Primary T-cells | 17 | |
| Sotrastaurin (AEB071) | T-Cell Proliferation (Alloantigen-induced) | Human T-cells | 90 |
| Idelalisib (CAL-101) | B-Cell Proliferation | Primary B-cells | 0.5 |
| Duvelisib (IPI-145) | T-Cell Proliferation | Human Primary T-cells | 9.5 |
| B-Cell Proliferation | Primary B-cells | 0.5 |
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of these compounds stem from their targeted inhibition of key signaling pathways in T-lymphocytes.
PKCθ Signaling Pathway in T-Cell Activation
PKCθ is a crucial component of the T-cell receptor (TCR) signaling complex. Upon TCR and CD28 co-stimulation, PKCθ is recruited to the immunological synapse where it activates downstream pathways leading to the activation of transcription factors like NF-κB and AP-1, which are essential for T-cell activation, proliferation, and cytokine production. This compound's high selectivity for PKCθ allows for the specific interrogation and inhibition of this pathway.
Figure 1: Simplified PKCθ signaling pathway in T-cell activation and the inhibitory action of this compound.
PI3K/Akt/mTOR Signaling Pathway in T-Cell Function
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival in many cell types, including T-lymphocytes. The δ and γ isoforms of PI3K are predominantly expressed in hematopoietic cells and play critical roles in T-cell development, activation, and differentiation. Idelalisib and duvelisib target these isoforms, thereby disrupting downstream signaling and dampening the immune response.
Figure 2: Overview of the PI3K/Akt/mTOR signaling pathway in T-cells and its inhibition by idelalisib and duvelisib.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and comparison of experimental findings.
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a common method for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Figure 3: Experimental workflow for the CFSE-based T-cell proliferation assay.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs in PBS at 1x10^6 cells/mL and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the staining reaction by adding five volumes of ice-cold culture medium (e.g., RPMI-1640 with 10% FBS).
-
Cell Culture and Stimulation: Wash the cells twice and resuspend in complete culture medium. Plate 1x10^5 cells per well in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL). Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Inhibitor Treatment: Add serial dilutions of the test compound (this compound, sotrastaurin, idelalisib, or duvelisib) or vehicle control (e.g., DMSO) to the wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8). Analyze the cells using a flow cytometer, gating on the lymphocyte population and specific T-cell subsets. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Cytokine Production Assay (ELISA)
This protocol describes the measurement of cytokine (e.g., IL-2, IFN-γ) production from stimulated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
Cell Culture and Stimulation: Prepare and stimulate T-cells as described in the T-cell proliferation assay (steps 1 and 3).
-
Inhibitor Treatment: Add serial dilutions of the test compound or vehicle control to the wells.
-
Incubation and Supernatant Collection: Incubate the cells for 24-72 hours at 37°C. After incubation, centrifuge the plate and carefully collect the culture supernatants.
-
ELISA: Perform ELISA on the collected supernatants according to the manufacturer's instructions for the specific cytokine of interest. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine.
-
Blocking non-specific binding sites.
-
Adding the culture supernatants and a standard curve of known cytokine concentrations.
-
Adding a biotinylated detection antibody.
-
Adding streptavidin-horseradish peroxidase (HRP).
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Clinical Development Status
-
This compound: Preclinical studies have demonstrated its potential in animal models of arthritis and allograft rejection. Further clinical development information is not widely available in the public domain.
-
Sotrastaurin (AEB071): Has undergone Phase I and II clinical trials for the prevention of organ transplant rejection and for the treatment of psoriasis. While it showed some efficacy, development for certain indications has been challenging.
-
Idelalisib (Zydelig®): Approved for the treatment of certain B-cell malignancies. Its use is associated with a risk of serious immune-mediated toxicities.
-
Duvelisib (Copiktra®): Approved for the treatment of relapsed or refractory chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) and follicular lymphoma.
Conclusion
This compound emerges as a highly potent and selective inhibitor of PKCθ, offering a targeted approach to modulating T-cell mediated immunity. Its selectivity may translate to a more favorable safety profile compared to broader-acting immunosuppressants. Sotrastaurin, as a pan-PKC inhibitor, provides a different therapeutic strategy by targeting multiple PKC isoforms. The PI3K inhibitors, idelalisib and duvelisib, represent a distinct mechanistic class, effectively targeting key survival and proliferation pathways in lymphocytes. The choice of immunomodulator will depend on the specific research question or therapeutic indication, with considerations for desired selectivity, potency, and potential off-target effects. The data and protocols presented in this guide provide a foundational resource for the continued investigation and development of novel immunomodulatory therapies.
References
A Comparative Guide to the Potency and IC50 of PKCθ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of various Protein Kinase C theta (PKCθ) inhibitors, supported by experimental data. The information is intended to assist researchers in selecting appropriate compounds for their studies and to provide context for drug development efforts targeting this key immunomodulatory enzyme.
Data Presentation: Comparative Potency of PKCθ Inhibitors
The following table summarizes the biochemical and cellular potency of a selection of pyrazolopyridine-based PKCθ inhibitors. The data is extracted from a single study to ensure consistency in experimental conditions, allowing for a more direct comparison.
| Compound | Biochemical IC50 (PKCθ, nM) | Cellular IC50 (IL-2 Release, nM) | Selectivity (PKCα/PKCθ) | Selectivity (PKCδ/PKCθ) |
| 1 | 1.6 | >10000 | 250 | 1.9 |
| 2 | 2.5 | 4800 | 160 | 1.2 |
| 3 | 2.0 | 7900 | 200 | 1.5 |
| 22 | 1.5 | 330 | 267 | 2.0 |
Data sourced from "Discovery of Selective, Orally Bioavailable Pyrazolopyridine Inhibitors of Protein Kinase Cθ (PKCθ) That Ameliorate Symptoms of Experimental Autoimmune Encephalomyelitis"[1].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard assays used to determine the potency of PKCθ inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human PKCθ enzyme
-
PKCθ substrate (e.g., a specific peptide)
-
ATP
-
Test inhibitors (in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.
-
Reaction Setup: In a 384-well plate, add the test inhibitor solution.
-
Enzyme Addition: Add the PKCθ enzyme to the wells containing the inhibitor.
-
Reaction Initiation: Add a mixture of the PKCθ substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay (IL-2 Release Inhibition Assay)
This assay measures the ability of an inhibitor to block T-cell activation by quantifying the inhibition of Interleukin-2 (IL-2) production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or phorbol myristate acetate (PMA)/ionomycin)
-
Test inhibitors (in DMSO)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
IL-2 ELISA kit
-
96-well culture plates
Procedure:
-
Cell Plating: Seed PBMCs or Jurkat cells in a 96-well culture plate.
-
Inhibitor Treatment: Add serial dilutions of the test inhibitors to the cells and pre-incubate for a defined period (e.g., 30-60 minutes).
-
T-cell Stimulation: Add T-cell activators to the wells to stimulate IL-2 production.
-
Incubation: Culture the cells for a specified time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of IL-2 production for each inhibitor concentration compared to a stimulated control (with DMSO) and determine the IC50 value using a dose-response curve.
Mandatory Visualization
PKCθ Signaling Pathway in T-Cell Activation
Caption: PKCθ signaling pathway in T-cell activation.
Experimental Workflow for IC50 Determination
Caption: General workflow for IC50 determination.
References
Safety Operating Guide
Essential Safety and Disposal Guide for AS2521780
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial operational and disposal information for the potent and selective PKCθ inhibitor, AS2521780. Adherence to these guidelines is vital for ensuring laboratory safety and proper environmental management. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling similar potent kinase inhibitors and compounds dissolved in Dimethyl Sulfoxide (DMSO).
Immediate Safety and Handling Protocols
Prior to handling, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (butyl rubber gloves are recommended when working with DMSO), and a lab coat.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3]
-
Storage: Store the solid compound at -20°C for long-term stability.[4] Solutions of this compound in DMSO should be stored at -80°C.[4]
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Collect the contaminated material into a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable solvent like ethanol.
Step-by-Step Disposal Procedures for this compound
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. All disposal actions must comply with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in its original container or a clearly labeled, sealed waste container.
-
Liquid Waste: Solutions of this compound, typically in DMSO, must be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless permitted by your institution's EHS department.
-
Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, tubes, vials, and gloves, are to be considered hazardous waste and collected in a designated solid waste container.
-
-
Waste Collection and Labeling:
-
Use containers that are compatible with the chemical properties of this compound and any solvents used.
-
Affix a hazardous waste label to the container immediately. The label must include the full chemical name "this compound," the solvent (e.g., DMSO), and the concentration.
-
-
Storage of Waste:
-
Store sealed waste containers in a designated and secure area within the laboratory.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup.
-
Do not dispose of this compound or its solutions down the drain or in regular trash. Due to the potential for aquatic toxicity, preventing environmental release is critical.
-
Quantitative Data: In Vitro Potency of this compound
This compound is a highly potent inhibitor of PKCθ, demonstrating significant selectivity over other PKC isoforms.
| Target | IC₅₀ (nM) |
| PKCθ | 0.48 |
| PKCε | 18 |
| PKCα | 160 |
| PKCδ | 160 |
(Data sourced from in vitro kinase assays.)
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound on T-cells.
1. Cell Culture and Seeding:
- Culture Jurkat T-cells or primary human T-cells in appropriate complete culture medium.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
- Incubate overnight to allow cells to acclimate.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
- Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
3. Incubation and Proliferation Assessment:
- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- Assess cell proliferation using a standard method such as the MTT, XTT, or a luminescent cell viability assay (e.g., CellTiter-Glo®).
4. Data Analysis:
- Measure the absorbance or luminescence according to the assay manufacturer's instructions.
- Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
- Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Rat Model of Adjuvant-Induced Arthritis
This protocol provides a general framework for evaluating the efficacy of this compound in a preclinical model of rheumatoid arthritis.
1. Animal Model Induction:
- Use a susceptible rat strain, such as Lewis rats.
- Induce arthritis by injecting complete Freund's adjuvant (CFA) or collagen at the base of the tail or in a paw.
2. Compound Administration:
- Prepare a formulation of this compound suitable for oral administration (e.g., in a vehicle like 0.5% methylcellulose).
- Administer this compound or the vehicle control orally to the rats, typically once or twice daily, starting from the day of or a few days after arthritis induction.
3. Efficacy Assessment:
- Monitor the development and severity of arthritis over time (e.g., for 2-4 weeks).
- Measure clinical signs of arthritis, such as paw swelling (using calipers), erythema, and joint stiffness, and calculate a clinical score.
- At the end of the study, collect tissues (e.g., paws, spleen, lymph nodes) for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
4. Data Analysis:
- Compare the clinical scores and histological parameters between the this compound-treated groups and the vehicle control group.
- Use appropriate statistical tests to determine the significance of any observed anti-arthritic effects.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PKCθ signaling pathway in T-cell activation leading to IL-2 production.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
